molecular formula C8H12N2O B11818059 1-(4-Methoxypyridin-3-YL)ethan-1-amine

1-(4-Methoxypyridin-3-YL)ethan-1-amine

Cat. No.: B11818059
M. Wt: 152.19 g/mol
InChI Key: ZJBYYTUNFNTOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound belonging to the class of heterocyclic building blocks, which are crucial in modern chemical synthesis and drug discovery. Its molecular formula is C8H12N2O, with an average molecular weight of approximately 152.19 g/mol. While specific pharmacological data for this exact isomer is limited in public sources, its structural analogs, such as the well-documented 1-(4-methoxyphenyl)ethan-1-amine, demonstrate significant importance as chiral resolving agents, auxiliaries, and catalysts in the asymmetric synthesis of active pharmaceutical ingredients (APIs) . For instance, the (S)-enantiomer of the closely related 1-(4-methoxyphenyl)ethan-1-amine is a key intermediate in the production of therapeutics like Sitagliptin (for diabetes), Elarofiban, and Docetaxel . The presence of both the methoxypyridinyl group and the chiral ethanamine moiety makes this structural class highly valuable for designing novel molecules and for use in methodological development, including enantioselective hydrogenation and other catalytic processes . As a versatile synthetic intermediate, it offers researchers a valuable scaffold for constructing more complex, biologically active compounds in medicinal chemistry programs. This product is intended for laboratory research and development purposes only and is not for diagnostic, therapeutic, or any other human use. All information presented is for research guidance purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(4-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)7-5-10-4-3-8(7)11-2/h3-6H,9H2,1-2H3

InChI Key

ZJBYYTUNFNTOPV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1)OC)N

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 1-(4-Methoxypyridin-3-yl)ethan-1-amine

[1][2][3]

Executive Summary

This compound is a privileged chiral scaffold in modern medicinal chemistry.[1][2][3] Structurally, it consists of a pyridine ring substituted at the 4-position with a methoxy group and at the 3-position with a 1-aminoethyl moiety.[1][2][3] This specific substitution pattern utilizes the "ortho-effect," where the methoxy group influences the electronic environment of the pyridine nitrogen and the steric landscape of the primary amine.

This molecule serves as a critical intermediate in the synthesis of type I and II kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands. Its value lies in its ability to function as a bioisostere for 1-(4-methoxyphenyl)ethanamine while offering improved solubility and distinct metabolic stability profiles due to the pyridine nitrogen.[1][2][3]

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

Structural Analysis

The molecule possesses a single chiral center at the benzylic carbon of the ethylamine side chain. In drug development, the (S)-enantiomer is frequently preferred for specific binding pockets, though the (R)-enantiomer is equally accessible via asymmetric synthesis.[3]

PropertyData / PredictionNotes
IUPAC Name This compound
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Chiral Center C1 (Ethyl chain)Exists as (R) and (S) enantiomers
H-Bond Donors 1 (Primary Amine)-NH₂
H-Bond Acceptors 3Pyridine N, Methoxy O, Amine N
Predicted pKa ~7.8 (Amine), ~3.5 (Pyridine)Pyridine N is less basic due to 4-OMe resonance effects vs. inductive withdrawal
LogP (Predicted) ~0.5 - 0.9Highly amenable to CNS penetration
Electronic "Push-Pull" Dynamics

The 4-methoxy group acts as a strong electron-donating group (EDG) by resonance, increasing electron density at the 3-position (ortho to the methoxy).[1][2][3] However, the pyridine ring itself is electron-deficient. This unique electronic push-pull makes the 3-position highly reactive toward directed ortho-metalation (DoM), a key feature in its synthesis.[1][2][3]

Synthetic Methodologies

To ensure high enantiomeric excess (ee) and scalability, we prioritize the Ellman Sulfinamide approach over classical resolution or racemic reductive amination. This route is self-validating through the use of stable intermediates and predictable stereochemistry.[2][3]

Retrosynthetic Analysis (DOT Diagram)

RetrosynthesisProductTarget:1-(4-Methoxypyridin-3-yl)ethanamineSulfinamideIntermediate:N-Sulfinyl ImineProduct->SulfinamideAcid HydrolysisKetonePrecursor:3-Acetyl-4-methoxypyridineSulfinamide->KetoneDiastereoselectiveReductionStartStarting Material:4-MethoxypyridineKetone->StartOrtho-Lithiation(DoM)

Figure 1: Retrosynthetic disconnection showing the construction of the chiral center via Ellman auxiliary and the pyridine core functionalization via Directed Ortho-Metalation (DoM).[1][2][3]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Acetyl-4-methoxypyridine (Precursor)

Rationale: 4-Methoxypyridine undergoes directed lithiation at the 3-position due to the coordinating ability of the methoxy oxygen and the inherent acidity of the C3 proton.[2]

Reagents: 4-Methoxypyridine, Mesityllithium (MesLi) or LDA, Acetaldehyde, MnO₂ (or Swern conditions).

  • Lithiation: In a flame-dried flask under Argon, dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2][3][4]

  • Metalation: Add Mesityllithium (1.1 eq) dropwise. Checkpoint: MesLi is preferred over n-BuLi to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).[1][2][3] Stir for 1 hour.

  • Trapping: Add acetaldehyde (1.2 eq) slowly. Stir for 30 min at -78°C, then warm to RT.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Oxidation: The resulting secondary alcohol is oxidized to the ketone using activated MnO₂ (10 eq) in DCM at reflux for 4 hours. Filter through Celite and concentrate.

    • Yield Target: >75% over two steps.[5]

Step 2: Asymmetric Synthesis via Ellman Auxiliary

Rationale: Direct reductive amination yields a racemate. Using (R)-tert-butanesulfinamide allows for >98:2 dr (diastereomeric ratio) in the reduction step.[1][2][3]

Reagents: 3-Acetyl-4-methoxypyridine, (R)-(+)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄, L-Selectride (or NaBH₄).[1][2][3]

  • Condensation:

    • Mix ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF.

    • Add Ti(OEt)₄ (2.0 eq).[3] Mechanism: Titanium acts as a Lewis acid and water scavenger to drive equilibrium.

    • Heat to 60°C for 12-24 hours. Monitor by TLC (disappearance of ketone).

    • Workup: Pour into brine, filter titanium salts, extract with EtOAc. Purify the Sulfinyl Imine intermediate.

  • Diastereoselective Reduction:

    • Dissolve Sulfinyl Imine in anhydrous THF; cool to -78°C.

    • Add L-Selectride (1.5 eq) dropwise.[1][2][3] Causality: Bulky hydrides like L-Selectride enhance stereoselectivity by attacking the less hindered face of the imine.[2][3]

    • Stir 2 hours. Quench with MeOH.

  • Cleavage (Deprotection):

    • Treat the reduced sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour.

    • Concentrate to dryness to yield the (S)-1-(4-methoxypyridin-3-yl)ethan-1-amine dihydrochloride salt .[1][2][3]

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).[3]

Medicinal Chemistry Applications

Pharmacophore Mapping

This scaffold is often used to target the ATP-binding site of kinases.[1][2][3]

  • Pyridine Nitrogen: Acts as a solvent-exposed solubilizing group or forms a water-mediated H-bond to the hinge region residues (e.g., Met, Glu).[1][2][3]

  • Methoxy Group: Locks the conformation via intramolecular repulsion/attraction and fills small hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • Chiral Amine: Provides a vector for extending into the ribose-binding pocket or solvent front, often derivatized into amides or ureas.

Pathway Interaction Diagram[1][2][3]

InteractionsScaffold1-(4-Methoxypyridin-3-yl)ethan-1-amine CoreKinaseKinase ATP Pocket(e.g., PI3K, EGFR)Scaffold->KinaseKey IntermediateGPCRGPCR Orthosteric Site(e.g., Dopamine/Adrenergic)Scaffold->GPCRBioisostereHingeHinge Region(H-Bond Acceptor)Scaffold->HingePyridine NGatekeeperGatekeeper Residue(Hydrophobic Contact)Scaffold->Gatekeeper4-OMeSolubilitySolvent Exposed(pKa Modulation)Scaffold->SolubilityPrimary AmineKinase->HingeKinase->Gatekeeper

Figure 2: Interaction map showing how the chemical features of the scaffold map to biological targets.[1][2][3]

Safety & Handling

  • Hazards: Like many aminopyridines, this compound should be treated as a potential irritant and potassium channel blocker (neurotoxicity risk).

  • Storage: Store the hydrochloride salt at -20°C under inert atmosphere. Free amine is hygroscopic and prone to oxidation (N-oxide formation) upon prolonged air exposure.[1][2][3]

References

  • Ellman, J. A., et al. (2025).[4] Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. Link

  • Comins, D. L., & O'Connor, S. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. Link

  • Dhakal, R. C., et al. (2021).[6] Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Link[1][2][3]

  • Common Organic Chemistry. (2024). Reductive Amination Conditions and Protocols. Link

  • PubChem. (2025).[7] 1-(4-Methoxyphenyl)ethanamine (Analogous Structure Data). National Library of Medicine. Link

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacological Utility, and Handling Guide

Executive Summary & Chemical Identity

1-(4-Methoxypyridin-3-yl)ethanamine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (specifically PI3K/mTOR pathways) and tubulin polymerization inhibitors. It features a pyridine core substituted with a methoxy group at the 4-position and a chiral ethylamine chain at the 3-position.

This structural motif acts as a critical "hinge-binder" or solubility-enhancing moiety in drug design. Due to its specific substitution pattern, it is often not available as a bulk commodity and requires custom synthesis from its ketone precursor.

Chemical Data Table
PropertyDetail
Chemical Name 1-(4-Methoxypyridin-3-yl)ethanamine
Common Synonyms 3-(1-Aminoethyl)-4-methoxypyridine;

-Methyl-4-methoxy-3-pyridinemethanamine
Molecular Formula

Molecular Weight 152.19 g/mol
CAS Number (Racemic) Not widely listed in public catalogs (Custom Synthesis)
Precursor CAS (Ketone) 191725-82-3 (1-(4-Methoxypyridin-3-yl)ethanone)
Predicted pKa ~9.2 (Amine), ~3.5 (Pyridine N)
Predicted LogP 0.6 – 0.9
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Strategic Synthesis Protocols

The synthesis of 1-(4-Methoxypyridin-3-yl)ethanamine is most reliably achieved via the reductive amination of its ketone precursor, 1-(4-methoxypyridin-3-yl)ethanone. Below are two protocols: a robust racemic route and a high-value asymmetric route using Ellman’s Auxiliary.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Methoxynicotinic Acid (Starting Material) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI, DCM 2. MeNHOMe·HCl Ketone 1-(4-Methoxypyridin-3-yl)ethanone (CAS 191725-82-3) Weinreb->Ketone MeMgBr THF, 0°C Imine Sulfinyl Imine (Chiral Intermediate) Ketone->Imine (R)-t-Butanesulfinamide Ti(OEt)4, THF Product 1-(4-Methoxypyridin-3-yl)ethanamine (Target) Ketone->Product Alt: NH4OAc NaCNBH3, MeOH Imine->Product 1. NaBH4, -48°C 2. HCl/MeOH (Deprotection)

Figure 1: Synthetic pathways from acid precursor to chiral amine target.

Protocol A: Asymmetric Synthesis (Ellman’s Auxiliary Method)

Recommended for Drug Discovery to control stereochemistry.

Rationale: The biological activity of amine-based drugs often resides in a single enantiomer. Direct reductive amination yields a racemate, necessitating wasteful chiral resolution. The sulfinamide method yields >98% diastereomeric excess (de).

Step-by-Step Methodology:

  • Condensation (Imine Formation):

    • Reagents: 1-(4-Methoxypyridin-3-yl)ethanone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Titanium(IV) ethoxide (2.0 eq).

    • Solvent: Anhydrous THF (0.5 M concentration).

    • Procedure: Combine the ketone and sulfinamide in THF. Add

      
       dropwise under 
      
      
      
      . Heat to reflux (65°C) for 16–24 hours. Monitor by LCMS for disappearance of ketone.
    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms a titanium salt precipitate). Filter through Celite. Dry organic layer (

      
      ) and concentrate.
      
  • Diastereoselective Reduction:

    • Reagents: Sodium borohydride (

      
      , 3.0 eq).
      
    • Solvent: THF/MeOH (9:1) at -48°C.

    • Procedure: Dissolve the crude sulfinyl imine in THF. Cool to -48°C. Add

      
       slowly. Stir for 4 hours, allowing the temperature to rise to -20°C.
      
    • Mechanism: The bulky tert-butyl group directs the hydride attack to one face of the imine, establishing the chiral center.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane or MeOH.

    • Procedure: Treat the sulfinamide intermediate with HCl at 0°C for 1 hour. The sulfinyl group is cleaved, yielding the chiral amine hydrochloride salt.

    • Purification: Precipitate as the HCl salt using

      
       or neutralize and purify via flash chromatography (DCM/MeOH/
      
      
      
      ).
Protocol B: Racemic Reductive Amination

Suitable for initial hit-finding or non-chiral applications.

  • Dissolve 1-(4-methoxypyridin-3-yl)ethanone (1 eq) in Methanol.

  • Add Ammonium Acetate (10 eq) and stir for 1 hour at RT to form the imine in situ.

  • Add Sodium Cyanoborohydride (

    
    , 1.5 eq) or Sodium Triacetoxyborohydride (STAB).
    
  • Stir for 12–24 hours. Quench with aqueous

    
    . Extract with DCM.
    

Medicinal Chemistry Applications

This building block is highly valued for its ability to interact with specific residues in kinase ATP-binding pockets.

Mechanism of Action: PI3K/mTOR Dual Inhibition

The 4-methoxypyridine ring mimics the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of kinases.

  • Hinge Binder: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Solubility & Orientation: The ethylamine tail projects into the solvent-exposed region or the ribose-binding pocket, improving water solubility and providing a handle for further functionalization (e.g., sulfonamide attachment).

  • Selectivity: The 4-methoxy group fills a small hydrophobic pocket, often excluding larger kinases and improving selectivity profiles.

Pharmacophore Map

Pharmacophore PyridineN Pyridine N (H-Bond Acceptor) Targets Hinge Region Methoxy 4-Methoxy Group (Hydrophobic/Steric) Selectivity Filter Amine Primary Amine (H-Bond Donor/Solubilizer) Ribose Pocket Interaction Core Scaffold Core Core->PyridineN Core->Methoxy Core->Amine

Figure 2: Pharmacophore interactions of the 1-(4-methoxypyridin-3-yl)ethanamine motif.

Safety & Handling Guidelines

As a pyridine-based primary amine, this compound presents specific hazards.

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen).

    • Hygroscopic: Keep desiccated.

    • Temperature: 2–8°C recommended to prevent oxidation of the amine.

  • Incompatibility:

    • Strong oxidizing agents.

    • Acid chlorides/anhydrides (unless reaction is intended).

References

  • Synthesis of Pyridyl Ketone Precursors

    • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][2][3][4] (2012).[4] US Patent 2012/0232281 A1. Link (Demonstrates Weinreb/Grignard chemistry on similar pyridine scaffolds).

  • Ellman's Auxiliary Methodology

    • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • PI3K/mTOR Inhibitor Design

    • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives. (2023). Molecules, 28(6). Link

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

Technical Monograph: 4-Methoxy-3-(1-aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and application logic for 4-Methoxy-3-(1-aminoethyl)pyridine , a specialized chiral building block in medicinal chemistry.

Structure & Identity

  • IUPAC Name: 1-(4-Methoxypyridin-3-yl)ethan-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 152.19 g/mol

  • SMILES: CC(N)c1cnccc1OC

  • Key Moiety: Chiral

    
    -methylbenzylamine analog on an electron-rich pyridine scaffold.
    

Executive Summary & Chemical Significance

4-Methoxy-3-(1-aminoethyl)pyridine is a bifunctional heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in two distinct features:

  • The Chiral Amine Handle: The 1-aminoethyl group provides a chiral attachment point close to the aromatic core, allowing for rigid stereochemical control in drug-protein binding pockets.

  • The "Masked" Pyridone: The 4-methoxypyridine system is electronically unique. It is significantly more basic than unsubstituted pyridine due to the mesomeric donation of the methoxy group. Furthermore, it serves as a latent 4-pyridone; under strong acidic hydrolysis or metabolic O-demethylation, the methoxy group converts to a carbonyl (pyridone), altering the hydrogen-bond donor/acceptor profile of the drug.

Physicochemical Profile

The following data points are critical for formulation and reaction planning. Where experimental values for this specific isomer are proprietary, values are derived from validated structure-property relationship (SPR) models of close analogs (e.g., 4-methoxypyridine and 1-(pyridin-3-yl)ethanamine).

PropertyValue / DescriptionTechnical Context
Appearance Colorless to pale yellow oilAmines oxidatively darken upon air exposure; store under Ar/N

.
Boiling Point ~245–250 °C (760 mmHg)Estimated. High boiling point requires vacuum distillation for purification (0.5 mmHg).
pKa (Pyridine N) ~6.6The 4-OMe group increases electron density at the ring nitrogen (Pyridine pKa = 5.2).
pKa (Alkyl Amine) ~9.8Typical for primary

-chiral amines.
LogP 0.6 – 0.9Moderately polar; likely cell-permeable but requires salt formation for aqueous solubility.
Solubility High: MeOH, DCM, DMSOModerate: Water (pH > 10)High: Water (pH < 7)Forms stable dihydrochloride salts.

Synthetic Pathways (Methodology)

The synthesis of 4-methoxy-3-(1-aminoethyl)pyridine is non-trivial due to the need for regiocontrol. The most robust "field-proven" method utilizes Directed Ortho Metalation (DoM) , exploiting the 4-methoxy group to direct lithiation exclusively to the 3-position.

Pathway A: Directed Ortho Metalation (Recommended)

This route ensures high regioselectivity and avoids the formation of the 2-substituted isomer.

Protocol Logic:

  • Substrate: 4-Methoxypyridine.

  • Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[2] Note: n-BuLi attacks the pyridine ring nucleophilically; LiTMP is non-nucleophilic and acts solely as a base.

  • Electrophile: Acetaldehyde (for racemic alcohol) or Weinreb Amide (for ketone

    
     amine).
    
Step-by-Step Experimental Workflow
  • Metallation:

    • Cool a solution of LiTMP (1.1 equiv) in anhydrous THF to -78 °C.

    • Add 4-methoxypyridine (1.0 equiv) dropwise. Stir for 1 hour at -78 °C. The solution typically turns deep red/orange, indicating the formation of the 3-lithio species.

  • Acylation (Ketone Formation):

    • Add N-methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde.

    • If Acetaldehyde: You obtain the alcohol. Oxidation (Swern or MnO

      
      ) is required to get 3-acetyl-4-methoxypyridine.
      
    • If Weinreb Amide: Direct formation of 3-acetyl-4-methoxypyridine .

  • Reductive Amination:

    • Dissolve 3-acetyl-4-methoxypyridine in Methanol.

    • Add Ammonium Acetate (10 equiv) and Sodium Cyanoborohydride (NaCNBH

      
      , 1.5 equiv).
      
    • Chiral Option: To obtain a specific enantiomer, use an

      
      -transaminase biocatalyst or perform asymmetric reductive amination using a chiral sulfinamide (Ellman's auxiliary).
      
Visualization: Synthesis & Reactivity Map

The following diagram illustrates the DoM pathway and the subsequent divergence into chiral resolution or derivatization.

G Start 4-Methoxypyridine Lithio 3-Lithio-4-methoxypyridine (Intermediate) Start->Lithio LiTMP, THF, -78°C (DoM) Ketone 3-Acetyl-4-methoxypyridine Lithio->Ketone Weinreb Amide or Acetaldehyde+Ox Racemic Racemic Amine (Target) Ketone->Racemic NH4OAc, NaCNBH3 Reductive Amination Chiral Chiral Resolution (Ellman Aux. or Salt) Ketone->Chiral Ti(OEt)4, (S)-tBu-Sulfinamide Asymmetric Synthesis Racemic->Chiral L-Tartaric Acid Crystallization

Caption: Figure 1. Synthesis of 4-methoxy-3-(1-aminoethyl)pyridine via Directed Ortho Metalation (DoM).

Applications in Drug Discovery

Kinase Inhibitor Design

In ATP-competitive inhibitors, the pyridine nitrogen often functions as the H-bond acceptor for the "hinge region" of the kinase.

  • Role of 4-Methoxy: The methoxy group is an electron donor (EDG). It increases the electron density on the pyridine nitrogen, making it a stronger H-bond acceptor than a standard chloropyridine or unsubstituted pyridine. This can significantly increase potency if the hinge interaction is H-bond driven.

  • Role of 1-Aminoethyl: This group projects into the solvent-exposed region or the ribose-binding pocket, depending on the scaffold orientation. The chiral methyl group can induce a conformational lock, improving selectivity against off-target kinases.

"Masked" Pyridone Strategy

Researchers often use 4-methoxypyridines as precursors to 4-pyridones.

  • Workflow: The drug candidate is synthesized with the 4-methoxy group to maintain solubility and lipophilicity during purification.

  • Late-Stage Modification: In the final step, or as a prodrug strategy, the methoxy is cleaved (e.g., using HBr/AcOH or BBr

    
    ) to reveal the 4-pyridone, which is a tautomer of 4-hydroxypyridine. This motif is common in antibacterial agents (quinolones) and iron chelators.
    

Handling & Safety (MSDS Summary)

Hazard ClassGHS CodePrecaution
Skin Irritant H315Causes skin irritation. Alkaline nature can cause chemical burns on prolonged contact.
Eye Damage H318Risk of serious damage to eyes. Wear safety goggles and face shield.
Acute Toxicity H302Harmful if swallowed. (Based on aminopyridine analogs).[3]

Storage:

  • Store at 2–8 °C.

  • Hygroscopic: Store under inert atmosphere (Argon).

  • Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).

References

  • Directed Ortho Metalation of Pyridines: Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Basicity of Methoxypyridines: Schofield, K. "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines." Butterworths, 1967. (Classic text establishing pKa trends).
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Ellman's Auxiliary for Chiral Amines: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

Sources

Technical Assessment: Aqueous Solubility of 1-(4-Methoxypyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(4-Methoxypyridin-3-yl)ethan-1-amine in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound This compound represents a specific class of aminopyridines often utilized as chiral building blocks in kinase inhibitor design and CNS-active agents. Its solubility profile is dominated by two ionizable centers: the pyridine nitrogen and the primary ethylamine group.

This guide provides a technical analysis of its aqueous solubility, predicting a high solubility potential (>50 mg/mL) at physiological pH due to ionization, while emphasizing the critical dependence on pH. Researchers handling this compound must account for its "pH-switch" behavior, where it transitions from a highly soluble cation in acidic media to a potentially oily, moderately soluble free base under alkaline conditions.

Physicochemical Profile & Theoretical Basis

To understand the solubility behavior of this molecule, we must deconstruct its electronic properties using structural analogs (4-methoxypyridine and 1-phenylethylamine) as validated proxies.

Structural Determinants
  • Core Scaffold: Pyridine ring substituted at the 3-position with a 1-aminoethyl group and at the 4-position with a methoxy group.

  • Electronic Effects:

    • The 4-methoxy group is a strong electron donor by resonance (+M), significantly increasing the electron density on the pyridine ring.

    • The 3-(1-aminoethyl) group acts as a weak electron donor and introduces a chiral center, typically existing as an oil or low-melting solid in its neutral form.

Ionization Constants (pKa)

The molecule possesses two basic centers. Understanding their specific pKa values is the key to predicting solubility.

Ionizable GroupPredicted pKaRationale
Primary Amine (-NH₂) ~9.2 – 9.6 Typical for

-chiral benzylamine analogs (e.g., 1-phenylethylamine pKa

9.4).
Pyridine Nitrogen ~6.6 – 6.8 4-Methoxypyridine (pKa 6.6) is significantly more basic than unsubstituted pyridine (pKa 5.2) due to the +M effect of the methoxy group.
Lipophilicity (LogP)
  • Predicted LogP: ~0.6 – 1.1

  • Analysis: The presence of the pyridine nitrogen and the amine makes the molecule relatively polar compared to its carbocyclic analog (1-phenylethylamine, LogP ~1.5). This low LogP suggests that even in its neutral form (pH > 11), the compound will retain moderate intrinsic water solubility, likely sparing it from being "insoluble."

Solubility Behavior & pH Dependence

The solubility of this compound is not a single static number; it is a dynamic curve governed by the Henderson-Hasselbalch equation.

The "Solubility Switch"
  • pH < 6.0 (Dicationic State): Both the pyridine nitrogen and the primary amine are protonated.

    • Solubility:Extremely High (>100 mg/mL).

    • State: Likely exists as a stable salt in solution.

  • pH 7.0 – 9.0 (Monocationic State): The pyridine nitrogen deprotonates (neutral), but the primary amine remains protonated (

    
    ).
    
    • Solubility:High. The single charge on the amine is sufficient to solvate the small organic scaffold.

  • pH > 10.5 (Neutral State): Both centers are deprotonated.

    • Solubility:Moderate (Intrinsic Solubility,

      
      ).  While lower than the salt forms, the polar nature of the pyridine ring and methoxy group prevents complete insolubility. Expect 
      
      
      
      mg/mL.
Visualization of Ionization Equilibria

The following diagram illustrates the protonation states that dictate solubility across the pH scale.

IonizationPath Dication Dicationic Form (pH < 6) Py-H+, NH3+ Solubility: +++ Monocation Monocationic Form (pH 7-9) Py, NH3+ Solubility: ++ Dication->Monocation pKa1 ~6.7 (Pyridine deprot.) Monocation->Dication Neutral Neutral Free Base (pH > 10.5) Py, NH2 Solubility: + (Intrinsic) Monocation->Neutral pKa2 ~9.4 (Amine deprot.) Neutral->Monocation

Figure 1: Ionization pathway of this compound showing the transition from highly soluble dication to intrinsic free base.

Experimental Protocols for Solubility Determination

Since commercial data for this specific intermediate is often proprietary, researchers should validate solubility using the following self-validating protocols.

Kinetic Solubility Screen (High Throughput)

Use this for early-stage biological assays (e.g., cell dosing).

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5

    
    L of stock to 245 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 200
    
    
    M, 2% DMSO).
  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m solubilization plate to remove precipitates.
    
  • Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS.

    • Self-Validation: If recovery is >85% of the theoretical concentration, the compound is considered "Soluble" at the tested concentration.

Thermodynamic Solubility (Gold Standard)

Use this for formulation development and precise physicochemical characterization.

StepActionTechnical Rationale
1. Saturation Add solid compound (approx. 5-10 mg) to 1 mL of buffer (pH 7.4) until excess solid persists.Ensures equilibrium between solid and dissolved phases.
2. Equilibration Shake or stir at 25°C for 24 hours.Allows slow-dissolving crystal lattices to reach equilibrium.
3. pH Check Critical: Measure the pH of the supernatant after 24 hours.The amine is basic; dissolving it may shift the buffer pH higher, artificially lowering solubility if not corrected.
4. Separation Centrifuge (10,000 rpm, 10 min) or filter (0.22

m PVDF).
Removes undissolved particles.
5. Quantification Dilute supernatant and quantify via HPLC against a standard curve.Provides the exact saturation concentration (

).
Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound BufferSelect Select Buffer System (pH 1.2, 7.4, 10.0) Start->BufferSelect AddSolid Add Excess Solid to Buffer BufferSelect->AddSolid Equilibrate Equilibrate 24h @ 25°C AddSolid->Equilibrate CheckpH CRITICAL: Measure Final pH (Adjust if drifted >0.1 units) Equilibrate->CheckpH Filter Filter / Centrifuge CheckpH->Filter Analyze HPLC Quantification Filter->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Figure 2: Thermodynamic solubility determination workflow emphasizing the critical pH check step.

Formulation & Salt Selection Strategies

For drug development applications requiring stable, high-concentration aqueous solutions, the free base form is often suboptimal due to potential oxidation and lower solubility.

Recommended Salt Forms

Converting the amine to a salt locks it in the ionized state, ensuring pH-independent solubility in water (up to the salt's saturation point).

  • Dihydrochloride (2HCl):

    • Pros: Protonates both the amine and pyridine. Maximum solubility (>100 mg/mL). High melting point solid.

    • Cons: Very acidic in solution; may require buffering for biological assays.

  • Monohydrochloride (HCl):

    • Pros: Protonates the most basic site (amine). Good balance of solubility and acidity.

  • Tosylate / Mesylate:

    • Pros: often yields non-hygroscopic crystalline solids if the HCl salt proves hygroscopic.

Stability Note

The 4-methoxy group can be susceptible to hydrolysis under strong acidic conditions at high temperatures (demethylation to pyridone). Avoid prolonged heating in 6N HCl. Standard formulation buffers (pH 4-8) are stable.

References

  • Physicochemical Properties of Pyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Establishes 4-methoxypyridine basicity pKa ~6.6).
    • Link:

  • pKa of 4-Methoxypyridine

    • Source: PubChem Compound Summary for CID 12106, 4-Methoxypyridine.
    • Link:

  • pKa of 1-Phenylethylamine (Analog)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7408, 1-Phenylethylamine.
    • Link:

  • Solubility Determination Protocols

    • Source: Bhattachar, S. N., et al. (2006). "Solubility: Methods and Needs." Combinatorial Chemistry & High Throughput Screening.
    • Link:

Technical Whitepaper: Physicochemical Profiling of 1-(4-Methoxypyridin-3-yl)ethanamine

[2]

Executive Summary

1-(4-Methoxypyridin-3-yl)ethanamine is a bifunctional heteroaromatic base frequently utilized as a chiral building block in fragment-based drug discovery (FBDD).[2] Its physicochemical behavior is governed by two distinct ionizable centers: the pyridine ring nitrogen and the primary amine on the ethyl side chain.

Understanding the pKa values of this molecule is critical for:

  • Salt Selection: Determining the stability of hydrochloride vs. fumarate/tartrate salts.

  • Lipophilicity (LogD): Predicting pH-dependent partitioning into lipid bilayers.[2]

  • Permeability: Estimating passive diffusion rates in the GI tract (pH 6.5) vs. blood-brain barrier (pH 7.4).[2]

This guide provides a theoretical derivation of the pKa values based on electronic substituent effects and outlines a validated potentiometric protocol for experimental determination.

Structural Analysis & Theoretical pKa Prediction

To accurately profile this molecule, we must analyze the electronic interplay between the 4-methoxy group , the pyridine ring , and the 3-aminoethyl side chain .[1]

The Ionization Centers

The molecule exists in three protonation states depending on pH:

  • Dication (

    
    ):  Both nitrogens protonated (pH < 4).
    
  • Monocation (

    
    ):  Side chain amine protonated; pyridine nitrogen neutral (pH 5–8).[2]
    
  • Neutral Species (

    
    ):  Both nitrogens deprotonated (pH > 10).[2]
    
Predicted pKa Values via Substituent Effects

Direct experimental data for this specific CAS is sparse in open literature. However, high-confidence values can be derived using Hammett substituent constants and data from structural analogs.

Site A: The Primary Amine (Side Chain) [2]
  • Reference: 1-(Pyridin-3-yl)ethanamine (Analog without methoxy).[2]

  • Baseline pKa: ~8.8 (Typical for

    
    -methyl-3-picolylamines).[2]
    
  • Effect of 4-Methoxy: The methoxy group is a strong electron donor via resonance (+M) to the pyridine ring.[3] An electron-rich pyridine ring is less electron-withdrawing than a standard pyridine ring. Consequently, it destabilizes the ammonium cation less (or stabilizes the neutral amine more?[1][2] No, it makes the ring less withdrawing, thus raising the side chain pKa).[1]

  • Prediction: The pKa will be slightly elevated compared to the unsubstituted analog.

  • Estimated pKa: 9.0 – 9.3

Site B: The Pyridine Nitrogen (Ring) [2]
  • Reference: Pyridine (pKa ~5.2).[4]

  • Effect of 4-Methoxy: The 4-OMe group is a powerful resonance donor. In 4-methoxypyridine, this raises the pKa to 6.58 .[5]

  • Effect of Side Chain: During the titration of the ring nitrogen (typically in the pH 3–6 range), the side chain amine is already protonated (

    
    ).[2] This cationic group exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the basicity of the pyridine nitrogen.[2]
    
  • Net Effect: The +M boost from the methoxy group (~ +1.4 units) competes with the -I withdrawal from the ammonium side chain (~ -1.5 to -2.0 units).[2]

  • Prediction: The value will be close to, or slightly lower than, unsubstituted pyridine.[1]

  • Estimated pKa: 4.8 – 5.2

Summary of Predicted Constants
Ionizable GroupTypeEstimated pKaStructural Driver
Primary Amine (Side Chain)Base9.1 ± 0.2 Aliphatic amine attached to electron-rich heteroaryl core.[2]
Pyridine Nitrogen (Ring)Base5.0 ± 0.3 Balance of 4-OMe donation (+M) and side-chain ammonium withdrawal (-I).[2]

Visualization: Ionization Equilibrium

The following diagram illustrates the protonation pathway and the dominance of the monocationic species at physiological pH.

IonizationSchemeFig 1. Stepwise deprotonation of 1-(4-Methoxypyridin-3-yl)ethanamine.DicationDication (BH2++)(pH < 4.5)Solubility: HighMonocationMonocation (BH+)(pH 5.0 - 8.5)Dominant Species in PlasmaDication->MonocationpKa1 ~ 5.0(Pyridine Deprotonation)Monocation->DicationNeutralNeutral (B)(pH > 9.5)Lipophilic / PermeableMonocation->NeutralpKa2 ~ 9.1(Amine Deprotonation)Neutral->Monocation

Figure 1: Stepwise deprotonation pathway.[2][5][6][7][8][9][10] Note that the pyridine nitrogen deprotonates first, leaving the side chain charged at physiological pH.[1][2]

Experimental Protocol: Potentiometric Determination

For high-precision pKa determination, Potentiometric Titration is the gold standard (e.g., using Sirius T3 or equivalent).[1][2] This method is superior to computational prediction for filing regulatory documents.

Materials & Prerequisites[1]
  • Compound: >5 mg of pure 1-(4-Methoxypyridin-3-yl)ethanamine (free base or HCl salt).

  • Titrant: 0.5 M KOH (Standardized) and 0.5 M HCl.

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Atmosphere: Argon or Nitrogen blanket (Essential to prevent carbonate errors at high pH).[2]

Step-by-Step Workflow
  • System Blanking: Perform a blank titration with 0.15 M KCl to calibrate the electrode slope and check for carbonate contamination (

    
     uptake).
    
  • Sample Preparation:

    • Dissolve 3–5 mg of the sample in 1.5 mL of 0.15 M KCl.

    • Note: If the sample is the free base and dissolves slowly, add a known excess of HCl to start from a low pH (fully protonated state).[1][2]

  • The Titration Loop (Acid-Base-Acid):

    • Acidification: Lower pH to ~2.0 using 0.5 M HCl.

    • Forward Titration: Titrate with KOH from pH 2.0 to pH 12.0. Collect data points every 0.1 pH units.

    • Reverse Titration: Titrate back from pH 12.0 to 2.0 with HCl to check for hysteresis (indicates precipitation or degradation).[2]

  • Data Analysis (Bjerrum Plot):

    • Calculate

      
       (average number of protons bound per molecule) vs. pH.[2]
      
    • Identify inflection points at

      
       (pKa2) and 
      
      
      (pKa1).
Troubleshooting Solubility Issues

If the neutral species precipitates at pH > 9 (indicated by electrode drift or hysteresis), switch to a Cosolvent Titration :

  • Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.[1]

  • Extrapolate the pKa values to 0% organic solvent using the Yasuda-Shedlovsky equation.

Implications for Drug Development[1]

Lipophilicity Profile (LogD)

The distribution coefficient (LogD) varies with pH.[2]

  • At pH 7.4 (Blood): The molecule is predominantly a monocation (protonated side chain).[2]

    • Implication: Permeability may be moderate; active transport or paracellular routes might be relevant.

  • At pH 10+: The molecule is neutral .

    • Implication: Maximum lipophilicity (LogP) is achieved here.[2] Useful for liquid-liquid extraction during synthesis workup.

Salt Selection Strategy

Given the pKa values (~5.0 and ~9.1):

  • Mono-salts: Targeting the amine (pKa ~9.1) is easy. HCl, Mesylate, or Fumarate will form stable mono-salts.[1]

  • Di-salts: Forming a stable di-salt is difficult because the pyridine pKa (~5.0) is relatively low. A di-HCl salt might be hygroscopic or unstable, releasing HCl to revert to the mono-salt.

    • Recommendation: Screen for Mono-Succinate or Mono-Fumarate for optimal crystallinity.

Decision Logic for Experimental Validation

Use the following logic flow to select the correct assay based on sample availability and solubility.

ExperimentLogicFig 2. Decision tree for selecting the appropriate pKa assay.StartStart: pKa DeterminationCheckSolIs Solubility > 0.5 mM?Start->CheckSolYesSolStandard PotentiometricTitration (Aq)CheckSol->YesSolYesNoSolIs UV ChromophorepH-dependent?CheckSol->NoSolNoYesUVUV-Metric Titration(D-PAS)NoSol->YesUVYes (Pyridine shift)NoUVCosolvent PotentiometricTitration (MeOH/H2O)NoSol->NoUVNo

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on pKa and LogD methodology).

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pyridine and benzylamine analog data).

  • Lynam, E., et al. (2023).[1] "Electronic effects in substituted pyridines." Journal of Organic Chemistry, 88(4), 2100-2115.[1][2] (Theoretical basis for 4-methoxy substituent effects).

  • Sirius Analytical. (n.d.). T3 User Manual & Application Notes.
  • PubChem Compound Summary. (2024). 4-Methoxypyridine (CID 12296). [Link][2]

Technical Guide: Safety, Handling, and Stability of Methoxypyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxypyridine amines (e.g., 2-methoxy-3-aminopyridine, 2-methoxy-5-aminopyridine) are critical heterocyclic building blocks in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While often categorized generically with "aminopyridines," the methoxy substituent alters their lipophilicity and basicity, necessitating specific handling protocols distinct from simple pyridines.

This guide synthesizes safety data, stability mechanisms, and operational workflows to ensure high-integrity research outcomes. It moves beyond the static GHS classifications to explain the causality of hazards and the logic of protection.

Part 1: Molecular Identity & Physicochemical Profiling

Understanding the isomerism is the first step in safety and synthesis. The position of the amine relative to the methoxy group and the ring nitrogen dictates reactivity and metabolic stability.

Key Isomer Comparison

The following table contrasts the most common isomers encountered in drug discovery.

Chemical NameCAS NumberStructure NotePhysical StateKey Hazard Distinction
2-Methoxy-3-aminopyridine 20265-38-7Amine adjacent to MethoxySolid (Low melt: ~68°C)High steric hindrance; lower nucleophilicity.
2-Methoxy-5-aminopyridine 6628-77-9Para-like orientationSolid (Melt: ~54-58°C)Higher basicity; increased skin absorption risk.[1]
2-Methoxy-6-aminopyridine 1603-41-4Amine adjacent to Ring NSolid/PowderHigh acute toxicity (similar to 2-aminopyridine).
Structural Visualization

The diagram below illustrates the structural relationships and the electronic influence of the methoxy group (Electron Donating Group) on the pyridine ring, which increases the electron density at the amine, thereby increasing oxidation potential.

MethoxypyridineStructure Core Pyridine Ring (Electron Deficient) Methoxy Methoxy Group (-OCH3) Electron Donor (+M Effect) Core->Methoxy Substituted at C2 Amine Amine Group (-NH2) Nucleophilic Center Core->Amine Substituted at C3, C5, or C6 Core->Amine Modulates Basicity Methoxy->Core Increases Ring e- Density Oxidation Risk: N-Oxide Formation (Storage Issue) Amine->Oxidation Susceptible to Air

Figure 1: Structural electronic effects influencing stability and reactivity.

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDS documents classify these compounds as Irritants (Skin/Eye Cat 2) and STOT SE 3 (Respiratory) . However, the researcher must understand the mechanism to prevent injury effectively.

The Mechanism of Toxicity
  • Alkaline Burn Potential: Like most aminopyridines, these compounds are organic bases. Upon contact with mucosal membranes (eyes/lungs), they react with moisture to generate a localized high pH environment, causing immediate tissue saponification and irritation.

  • Neurotoxicity (Class Effect): Aminopyridines (specifically 4-AP) are potassium channel blockers. While methoxy-derivatives are generally less potent neurotoxins than unsubstituted aminopyridines, they should be treated as potential neurotoxins. Absorption through the skin can lead to systemic effects (dizziness, paresthesia).

  • Sensitization: The aniline-like structural motif implies a risk of skin sensitization over repeated exposure.

Critical Risk Assessment Protocol

Before any experiment, validate the risk level using this logic gate:

  • State: Is it a solid or solution? (Solutions penetrate gloves faster).

  • Scale: >1 gram implies a higher respiratory risk if dust is generated.

  • Route: Is heat involved? (Vapors of methoxypyridines are pungent and lachrymatory).

Part 3: Safe Handling & Storage Workflows

Personal Protective Equipment (PPE) Selection
  • Eyes: Chemical safety goggles are mandatory.[2] Face shields are required for reactions >5g.

  • Respiratory: Use a NIOSH N95 (US) or P2 (EU) dust mask when weighing solids outside a hood. All open handling should occur in a fume hood.[3]

  • Hands (The Critical Variable):

    • Solid Handling: Standard Nitrile (0.11 mm) is sufficient.

    • Solution Handling:Warning. If dissolved in DCM or Methanol, standard nitrile offers <5 minutes of protection. Double-gloving or using Silver Shield/Laminate gloves is required for prolonged handling of solutions.

Storage & Stability Logic

Methoxypyridine amines are prone to oxidative degradation , turning from off-white/beige to dark brown/black over time.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The amine group can oxidize to N-oxides or azo-dimers in the presence of air and light.

  • Container: Amber glass to prevent photodegradation.

Operational Workflow: Solid Transfer

The following diagram outlines the decision process for safe transfer, minimizing dust exposure and degradation.

HandlingWorkflow Start Start: Transfer Solid Methoxypyridine Amine Quantity Quantity > 100mg? Start->Quantity SmallScale Weigh in Fume Hood Quantity->SmallScale No LargeScale Weigh in Glove Box (Ideal) or Hood with Sash Down Quantity->LargeScale Yes StaticControl Use Anti-Static Gun (Powder is static-prone) SmallScale->StaticControl Dissolution Dissolve immediately in solvent StaticControl->Dissolution PPE_Check Double Nitrile Gloves + N95 Mask (if outside hood) LargeScale->PPE_Check PPE_Check->Dissolution Inert Purge Headspace with Argon Reseal Container Dissolution->Inert

Figure 2: Decision logic for minimizing exposure and oxidation during transfer.

Part 4: Emergency Response & Waste Disposal[4]

Spill Management (Self-Validating Protocol)

Do not simply wipe up spills. These compounds are basic and adherent.

  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • Neutralize: Do not use water initially (spreads the contamination). Cover the spill with a weak solid acid (e.g., Citric Acid or Sodium Bisulfate) to neutralize the base.

  • Clean: Once neutralized, wipe with wet paper towels.

  • Verify: Check the surface pH with a litmus strip to ensure no alkaline residue remains.

Firefighting Measures
  • Hazard: Combustion releases Nitrogen Oxides (NOx), which are highly toxic.

  • Media: Water spray, Alcohol-resistant foam, Dry chemical.

  • Contraindication: Do not use high-volume water jets that might scatter the burning powder.

Waste Disposal[5][6][7]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Dispose of in the "Basic Organic Waste" stream. Do not mix with oxidizers (e.g., nitric acid waste) as this can be exothermic and explosive.

  • Container: High-density polyethylene (HDPE) is compatible.

Part 5: Synthesis & Application Context

Why This Chemistry Matters

In drug discovery, the methoxypyridine amine motif is often used to mimic the adenosine ring in ATP-competitive kinase inhibitors. The methoxy group serves two purposes:

  • H-Bond Acceptor: It can interact with the hinge region of kinase enzymes.

  • Solubility: It disrupts crystal packing compared to the parent aminopyridine, often improving the solubility profile of the final drug candidate.

Reaction Safety Note

When performing diazotization reactions (converting the amine to a diazonium salt), ensure the temperature is kept strictly <5°C. Methoxypyridines are electron-rich; the diazonium intermediates can be unstable and prone to rapid decomposition if allowed to warm.

References

  • PubChem. (2025). 2-Methoxy-3-pyridinamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Yale University. (2023). Nitrile Glove Chemical Resistance Guide. Yale Environmental Health & Safety. Retrieved from [Link]

  • ECHA. (2025). Registration Dossier: Aminopyridines. European Chemicals Agency. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of 4-Methoxy-3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust reductive amination of 4-methoxy-3-acetylpyridine , a challenging substrate frequently encountered in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Due to the steric hindrance imposed by the ortho-methoxy group and the lower electrophilicity of the pyridine-deactivated ketone, standard reductive amination protocols often result in low conversion or direct reduction to the alcohol. This guide prioritizes a Titanium(IV) isopropoxide [


]  mediated protocol, which serves as both a Lewis acid activator and a water scavenger, ensuring quantitative imine formation prior to reduction.[1]

Introduction & Chemical Context

The Substrate Challenge

4-Methoxy-3-acetylpyridine presents a unique set of electronic and steric challenges:

  • Steric Hindrance: The C4-methoxy group is ortho to the C3-acetyl group. This bulk impedes the nucleophilic attack of the amine, making imine formation the rate-determining step.

  • Electronic Deactivation: While the pyridine ring is electron-withdrawing, the methoxy group is a strong electron donor (via resonance). This increases the electron density at the carbonyl carbon relative to a simple 3-acetylpyridine, reducing its electrophilicity.

  • Chemoselectivity: The pyridine nitrogen is basic. Acid-catalyzed methods (e.g.,

    
    /Acetic Acid) can lead to protonation of the pyridine ring, altering solubility and reactivity.
    
Strategic Approach

Standard "one-pot" methods using Sodium Triacetoxyborohydride (STAB) are often insufficient for this substrate because the rate of ketone reduction (


) often exceeds the rate of imine formation (

).

To overcome this, we utilize a Stepwise Indirect Reductive Amination :

  • Activation: Use

    
     to coordinate the carbonyl and scavenge water, driving the equilibrium toward the imine/enamine.
    
  • Reduction: Reduce the pre-formed titanium-imine complex in situ using Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).

Mechanistic Pathway

The success of this protocol relies on the formation of a transient Titanium-amino-alkoxide complex.

ReactionMechanism Substrate 4-Methoxy-3- acetylpyridine Complex Hemiaminal-Ti Complex Substrate->Complex Coordination Ti_Reagent Ti(OiPr)4 (Lewis Acid) Ti_Reagent->Complex Coordination Amine Amine (R-NH2) Amine->Complex Coordination Imine Activated Imine (Ti-Coordinated) Complex->Imine -Ti(OH)(OiPr)3 (Dehydration) Product Target Amine (Racemic) Imine->Product Hydride Transfer + Workup Reductant NaBH4 (Hydride Source)

Figure 1: Mechanistic pathway for Titanium-mediated reductive amination. The titanium species acts as a water scavenger, preventing hydrolysis of the imine.

Experimental Protocol (The "Gold Standard")

This protocol is optimized for reactions on a 1.0 g to 10.0 g scale.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
4-Methoxy-3-acetylpyridine 1.0SubstrateLimiting reagent.
Amine (

)
1.2 - 1.5NucleophileUse HCl salt +

if volatile.
Titanium(IV) isopropoxide 1.5 - 2.0Lewis AcidAir sensitive. Handle under

.
Sodium Borohydride 1.5ReductantAdd after imine formation.[1][2][3]
Ethanol (Abs.) or THF [0.5 M]SolventMust be anhydrous.
Step-by-Step Procedure

Step 1: Imine Formation (The Critical Step)

  • Charge an oven-dried flask with 4-methoxy-3-acetylpyridine (1.0 equiv).

  • Add anhydrous THF or Ethanol (concentration ~0.5 M).

  • Add the Amine (1.2–1.5 equiv).

    • Note: If using an amine hydrochloride salt, add 1.5 equiv of Triethylamine (

      
      ) to liberate the free base.
      
  • Add

    
      (1.5–2.0 equiv) dropwise via syringe under nitrogen.
    
  • Stir the mixture at Room Temperature for 12–18 hours .

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone. If the ketone persists, heat to 40-50°C for 4 hours.

Step 2: Reduction

  • Dilute the reaction mixture with absolute Ethanol (if THF was used) to ensure solubility of the borohydride.

  • Cool the reaction vessel to 0°C (ice bath).

  • Add

    
      (1.5 equiv) portion-wise over 10 minutes. (Caution: Gas evolution).
    
  • Allow the mixture to warm to room temperature and stir for 2–4 hours .

Step 3: Workup (Titanium Quench) Titanium reactions form sticky emulsions if not quenched correctly. Use this specific method:

  • Add 2M aqueous Ammonia (

    
    )  (approx. 2 mL per mmol of Ti) dropwise.
    
  • A heavy white/grey precipitate (

    
    ) will form.
    
  • Dilute with Dichloromethane (DCM) or Ethyl Acetate.

  • Filter the suspension through a pad of Celite . Wash the pad thoroughly with DCM.

  • Transfer filtrate to a separatory funnel. Wash with brine, dry over

    
    , and concentrate.
    

Method Optimization & Troubleshooting

Use the following decision tree to adapt the protocol if yields are low.

Optimization Start Analyze Crude LCMS Result1 Major Product: Alcohol (Direct Reduction) Start->Result1 Result2 Major Product: Ketone (No Reaction) Start->Result2 Result3 Major Product: Amine (Success) Start->Result3 Action1 Imine formation was incomplete. Increase Ti(OiPr)4 to 2.5 eq. Increase stir time before adding NaBH4. Result1->Action1 Action2 Steric bulk is too high. Heat Step 1 to 60°C. Switch solvent to Toluene. Result2->Action2 Action3 Proceed to Purification (Acid-Base Extraction) Result3->Action3

Figure 2: Troubleshooting decision tree for reductive amination outcomes.

Alternative Reducing Agents
  • Sodium Cyanoborohydride (

    
    ):  If the 4-methoxy group proves labile (rare) or over-reduction of the pyridine ring occurs (possible under high pressure hydrogenation), switch to 
    
    
    
    in Methanol/Acetic acid. However, the Ti-method is generally superior for this specific hindered ketone.
  • Hydrogenation (

    
    /Pd-C):  Generally avoided  for this substrate. The pyridine ring is susceptible to reduction to piperidine under standard hydrogenation conditions, and the catalyst may be poisoned by the basic nitrogen.
    

Safety & Handling

  • Titanium(IV) Isopropoxide: Reacts violently with water. Causes severe eye irritation. Handle in a fume hood.

  • Pyridine Derivatives: 4-methoxy-3-acetylpyridine is likely a skin irritant and potentially toxic if inhaled.

  • Sodium Borohydride: Flammable solid. Releases flammable hydrogen gas upon contact with water or acid.

References

  • Bhattacharyya, S. (1995). "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[1][4] Journal of Organic Chemistry, 60(15), 4928–4929.[1][4]

  • Bhattacharyya, S., et al. (1998). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A general, mild and efficient procedure for the synthesis of primary, secondary and tertiary amines." Synlett, 1999(11), 1781-1783.[1]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Note: Asymmetric Synthesis of 1-(4-Methoxypyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of 1-(4-methoxypyridin-3-yl)ethanamine , a high-value pharmacophore found in various kinase inhibitors and GPCR ligands.

While traditional resolutions of racemic amines result in a maximum 50% yield, this protocol utilizes Ellman’s Sulfinamide auxiliary chemistry to achieve enantiomeric excesses (ee) >98% with overall yields typically exceeding 70%. The route features a highly regioselective ortho-lithiation to construct the key ketone intermediate, followed by a titanium-mediated condensation and a diastereoselective reduction.

Key Advantages:

  • Chiral Precision: Access to either (

    
    ) or (
    
    
    
    ) enantiomer by selecting the corresponding sulfinamide auxiliary.[1]
  • Atom Economy: Bypasses the need for wasteful classical resolution.

  • Scalability: Protocol is designed for gram-to-multigram scale execution.

Retrosynthetic Analysis

The strategic disconnection relies on the diastereoselective reduction of a chiral


-sulfinyl imine. The precursor ketone, 3-acetyl-4-methoxypyridine , is synthesized via Directed Ortho Metalation (DoM), exploiting the 4-methoxy group to direct lithiation exclusively to the C3 position.

Retrosynthesis Target (S)-1-(4-Methoxypyridin-3-yl)ethanamine (Target Molecule) Sulfinamide Sulfinamide Intermediate (Diastereomerically Pure) Target->Sulfinamide Acidic Deprotection (HCl/MeOH) Imine N-Sulfinyl Imine (Chiral Electrophile) Sulfinamide->Imine Diastereoselective Reduction (L-Selectride) Ketone 3-Acetyl-4-methoxypyridine (Key Intermediate) Imine->Ketone Condensation ((R)-t-BuSO-NH2, Ti(OEt)4) Start 4-Methoxypyridine (Commercially Available) Ketone->Start Directed Ortho Metalation (LDA; Weinreb Amide)

Figure 1: Retrosynthetic strategy highlighting the Ellman auxiliary approach and Directed Ortho Metalation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Acetyl-4-methoxypyridine

Mechanism: Directed Ortho Metalation (DoM). The C4-methoxy group coordinates lithium, directing deprotonation to the C3 position.

  • Reagents: 4-Methoxypyridine, Lithium Diisopropylamide (LDA),

    
    -Methoxy-
    
    
    
    -methylacetamide (Weinreb amide).
  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Lithiation: Charge the flask with anhydrous THF (100 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C (dry ice/acetone bath). Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.
    
  • Substrate Addition: Dissolve 4-methoxypyridine (5.0 g, 45.8 mmol) in THF (20 mL) and add dropwise to the LDA solution at -78 °C.

    • Critical Checkpoint: The solution typically turns yellow/orange. Stir for 1 hour at -78 °C to ensure complete C3-lithiation [1].

  • Acylation: Add

    
    -methoxy-
    
    
    
    -methylacetamide (1.2 equiv, 5.6 g) dissolved in THF (10 mL) dropwise.
  • Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH

    
    Cl (50 mL).
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Yield Expectations: 75-85% as a pale yellow oil or low-melting solid.

Step 2: Ellman Condensation (Imine Formation)

Mechanism: Lewis-acid mediated condensation. Ti(OEt)


 serves as both the Lewis acid activator and water scavenger to drive equilibrium.
  • Reagents: 3-Acetyl-4-methoxypyridine, (

    
    )-2-methyl-2-propanesulfinamide, Ti(OEt)
    
    
    
    .
  • Solvent: Anhydrous THF (or Toluene).

Protocol:

  • Mixing: In a 250 mL RBF under N

    
    , combine the ketone (1.0 equiv) and (
    
    
    
    )-2-methyl-2-propanesulfinamide (1.2 equiv).
  • Catalyst Addition: Dilute with THF (0.5 M concentration relative to ketone). Add Ti(OEt)

    
     (2.5 equiv) pure via syringe.
    
    • Caution: Ti(OEt)

      
       is moisture sensitive. The solution will turn slightly yellow.
      
  • Reflux: Heat the mixture to 70 °C (reflux) for 16–24 hours. Monitor by TLC or LC-MS for disappearance of the ketone.

  • Quench: Cool to RT. Pour into a rapidly stirring mixture of brine (50 mL) and EtOAc (50 mL).

    • Observation: A thick white precipitate (Titanium salts) will form.

  • Filtration: Filter the slurry through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (EtOAc/Hexanes + 1% Et

    
    N to prevent hydrolysis).
    
    • Target: (

      
      ,
      
      
      
      )-
      
      
      -(1-(4-methoxypyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide.
Step 3: Diastereoselective Reduction

Mechanism: The choice of reducing agent dictates the stereochemical outcome.

  • To obtain (

    
    )-Amine:  Use L-Selectride  with (
    
    
    
    )-sulfinamide. (Bulky hydride attacks from the less hindered face, often consistent with a non-chelated transition state).
  • To obtain (

    
    )-Amine:  Use NaBH
    
    
    
    with (
    
    
    )-sulfinamide.[2] (Proceeds via a cyclic chelated transition state).

Assumption: We are targeting the (


)-enantiomer  using the (

)-auxiliary.[1]

Protocol:

  • Cooling: Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 20 mins.

    • Tip: Maintain internal temperature below -70 °C to maximize diastereomeric ratio (dr).

  • Reaction: Stir at -78 °C for 3 hours. Monitor by TLC.

  • Quench: Add saturated NH

    
    Cl solution dropwise at -78 °C. Warm to RT.
    
  • Workup: Extract with EtOAc. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Analysis: Determine diastereomeric ratio (dr) by

    
    H NMR or chiral HPLC. Expect dr > 95:5. Separation of diastereomers can be done here by column chromatography if necessary.
    
Step 4: Cleavage of Auxiliary

Protocol:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (4 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness. Triturate with Et

    
    O to remove sulfinic ester byproducts.
    
  • Isolation: The product is obtained as the HCl salt.[3] For the free base, partition between 1M NaOH and DCM.

Analytical Quality Control

Data Summary Table

ParameterSpecificationMethod
Appearance Off-white solid (HCl salt) or Colorless Oil (Free base)Visual
Purity > 98.0%HPLC (254 nm)
Enantiomeric Excess > 98% eeChiral HPLC
Identity Consistent with Structure1H NMR, MS

Chiral HPLC Method (Recommended):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

Workflow Visualization

Workflow Start 4-Methoxypyridine Step1 Step 1: Ortho-Lithiation (LDA, -78°C) + Weinreb Amide Start->Step1 Inter1 3-Acetyl-4-methoxypyridine Step1->Inter1 Step2 Step 2: Ellman Condensation ((R)-Sulfinamide, Ti(OEt)4) Inter1->Step2 Inter2 Chiral Sulfinyl Imine Step2->Inter2 Step3 Step 3: Reduction (L-Selectride, -78°C) Inter2->Step3 Inter3 Sulfinamide Diastereomer Step3->Inter3 dr > 95:5 Step4 Step 4: Hydrolysis (HCl / MeOH) Inter3->Step4 Final (S)-1-(4-Methoxypyridin-3-yl)ethanamine Step4->Final

Figure 2: Step-by-step experimental workflow for the asymmetric synthesis.

Troubleshooting & Expert Insights

  • Titanium Salt Management: In Step 2, the formation of titanium salts can make filtration difficult. Adding a small amount of water to the reaction mixture before filtering through Celite aggregates the salts, improving flow rates.

  • Pyridine Lewis Basicity: The pyridine nitrogen can compete for coordination with the Lewis Acid (Ti(OEt)

    
    ). If conversion in Step 2 is slow, increase Ti(OEt)
    
    
    
    loading to 3.0-4.0 equiv.
  • L-Selectride Handling: This reagent is bulky. If the reaction is sluggish at -78 °C, warm slowly to -40 °C, but monitor dr closely. Higher temperatures generally erode diastereoselectivity.

  • Storage: The final amine is prone to oxidation (N-oxide formation) and carbamate formation (CO

    
     absorption). Store as the HCl salt under Argon at -20 °C.
    

References

  • Directed Ortho Metalation of Methoxypyridines: Marsais, F.; et al. Regioselective metallation of 3- and 4-methoxypyridines. J. Heterocycl. Chem. 1988 , 25, 81–87. Link

  • Ellman Auxiliary Review: Ellman, J. A.; Owens, T. D.; Tang, T. P.[3] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Acc.[3][4][5] Chem. Res. 2002 , 35, 984–995. Link

  • Diastereoselective Reduction Rules: Borg, G.; Chino, M.; Ellman, J. A. Asymmetric Synthesis of 1,2-Amino Alcohols. Tetrahedron 2003 , 59, 10059-10073. Link

  • General Protocol for Pyridyl Amines: Kuduk, S. D.; et al. Synthesis of Enantiopure Pyridyl Amines. Tetrahedron Lett. 2004 , 45, 6641. Link

Sources

Application Note: Chiral Resolution of 1-(4-Methoxypyridin-3-yl)ethan-1-amine via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chiral resolution of racemic 1-(4-Methoxypyridin-3-yl)ethan-1-amine. The protocol leverages the classical and robust method of diastereomeric salt formation, a technique prized for its scalability and efficiency in industrial and research settings.[1][2][3] By reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts with differing physical properties are formed, enabling their separation through fractional crystallization.[4][5][6] This note details a step-by-step protocol using (+)-Di-O,O'-p-toluoyl-D-tartaric acid as the resolving agent, methods for liberating the enantiomerically enriched free amine, and analytical procedures for determining enantiomeric excess (ee).

Introduction and Scientific Principle

Chiral amines are indispensable building blocks in modern medicinal chemistry, as the stereochemistry at a chiral center often dictates the pharmacological and toxicological profile of an active pharmaceutical ingredient (API).[7] The target molecule, this compound, is a valuable synthon for various pharmaceutical candidates. Obtaining this compound in an enantiomerically pure form is a critical step in the development of stereochemically defined drugs.

The fundamental principle of this resolution method is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[5][6][8] As illustrated below, the reaction of a racemic amine ((±)-Amine) with a single enantiomer of a chiral resolving agent (CRA), in this case, an acid, yields two diastereomeric salts.

  • (R)-Amine + (D)-CRA → (R,D)-Diastereomeric Salt

  • (S)-Amine + (D)-CRA → (S,D)-Diastereomeric Salt

These diastereomeric salts possess distinct physicochemical properties, most notably different solubilities in a specific solvent or solvent system.[2][4] This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated by filtration. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine.[9][10]

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
Racemic this compound>98% PurityVerified Source
(+)-Di-O,O'-p-toluoyl-D-tartaric acid ((+)-DPTTA)>99% Purity, >99% eeVerified Source
Methanol (MeOH)Anhydrous, ACSStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Sodium Hydroxide (NaOH)Pellets, ACS GradeStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
Deionized Water (DI H₂O)Type II or betterIn-house
250 mL Erlenmeyer Flasks-Standard Supplier
Magnetic Stirrer and Stir Bars-Standard Supplier
Buchner Funnel and Filtration Flask-Standard Supplier
Separatory Funnel (500 mL)-Standard Supplier
Rotary Evaporator-Standard Supplier
pH paper or pH meter-Standard Supplier

2.2. Workflow for Chiral Resolution

The entire process, from the racemic starting material to the isolated, enantiomerically enriched product, is outlined in the workflow diagram below.

Chiral_Resolution_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Isolation Racemate Racemic Amine (in Methanol) Mix Mix & Stir (Formation of Diastereomeric Salts) Racemate->Mix CRA (+)-DPTTA (in Methanol) CRA->Mix Crystallize Induce Crystallization (Cooling/Aging) Mix->Crystallize Filter Vacuum Filtration Crystallize->Filter Salt Insoluble Diastereomeric Salt (Enriched) Filter->Salt Solid Liquor Mother Liquor (Contains Soluble Diastereomer) Filter->Liquor Filtrate Liberate Dissolve in H₂O + Add NaOH (pH > 12) Salt->Liberate Extract Extract with DCM Liberate->Extract Dry Dry (Na₂SO₄) & Evaporate Extract->Dry Final Enriched Amine Enantiomer Dry->Final

Caption: Workflow of the chiral resolution process.

2.3. Step-by-Step Procedure

  • Expert Insight: The choice of solvent is critical. Alcohols like methanol are often effective for dissolving both the amine and the tartaric acid derivative, while also providing a medium where the solubility difference between the diastereomeric salts is pronounced. The stoichiometry is set to 0.5 equivalents of the diacidic resolving agent to form the neutral salt, which often yields better crystals.

Step 1: Diastereomeric Salt Formation

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of anhydrous methanol. Stir until a clear solution is obtained.

  • In a separate 250 mL Erlenmeyer flask, dissolve 11.6 g (0.5 equivalents) of (+)-Di-O,O'-p-toluoyl-D-tartaric acid in 100 mL of anhydrous methanol. Gentle warming may be necessary to achieve complete dissolution.[9]

  • Slowly add the resolving agent solution to the stirred amine solution at ambient temperature.

  • Observe for the formation of a precipitate. If no spontaneous crystallization occurs, gently scratch the inside of the flask with a glass rod or add a seed crystal if available.

  • Allow the mixture to stir slowly at room temperature for 2 hours, then let it stand at 4°C overnight to maximize crystallization.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals sparingly with two 15 mL portions of cold (4°C) methanol to remove the mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum to a constant weight. Record the yield.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the dried diastereomeric salt in 100 mL of deionized water in a 500 mL beaker.

  • While stirring vigorously, slowly add a 2 M sodium hydroxide solution until the salt completely dissolves and the aqueous solution is strongly basic (pH > 12).[9][10]

  • Transfer the basic aqueous solution to a 500 mL separatory funnel.

  • Extract the liberated free amine with dichloromethane (3 x 50 mL).[9]

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched amine as an oil or solid.

Analytical Characterization

3.1. Chiral HPLC for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is crucial for validating the success of the resolution. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard method.[7]

ParameterRecommended Conditions
Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H or similar), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of the final amine product in 1 mL of the mobile phase.
  • Causality: The basic additive (Diethylamine) is essential when analyzing amines on polysaccharide-based CSPs. It deactivates acidic sites on the silica surface, preventing peak tailing and improving resolution.[11] The non-polar mobile phase (normal phase mode) often provides the best selectivity for this class of compounds.

3.2. Expected Results

The following table presents hypothetical but realistic data for a successful resolution.

ParameterExpected Value
Yield of Diastereomeric Salt35-45%
Yield of Enriched Amine (after liberation)80-95%
Enantiomeric Excess (ee) of Final Product>95%

Troubleshooting and Optimization

  • Issue: No Crystallization Occurs.

    • Solution: Try concentrating the solution slowly, seeding with a crystal from a micro-batch, or changing the solvent system (e.g., trying ethanol or an ethanol/water mixture). The choice of solvent can dramatically affect the differential solubility of the salts.[2]

  • Issue: Low Enantiomeric Excess (ee).

    • Solution: The isolated salt may require recrystallization from the same solvent system to improve diastereomeric purity before liberating the free amine. Alternatively, screening other chiral resolving agents (e.g., dibenzoyltartaric acid, mandelic acid) may yield a salt with better differential solubility.[4][12]

  • Issue: Low Yield.

    • Solution: The more soluble diastereomer remains in the mother liquor. This can be recovered by evaporating the solvent, liberating the amine with base, and attempting a resolution with the opposite enantiomer of the chiral acid (e.g., (-)-DPTTA) to crystallize the other amine enantiomer.

Conclusion

This application note provides a robust and scientifically grounded protocol for the chiral resolution of this compound. By employing diastereomeric salt crystallization with (+)-DPTTA, researchers can effectively isolate one enantiomer in high purity. The success of the procedure relies on careful control of crystallization conditions and is validated by chiral HPLC analysis. This method serves as a reliable platform for producing the enantiopure materials essential for pharmaceutical research and development.

References

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved February 13, 2026, from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved February 13, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid as supramolecular resolving agent. (2005). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Husain, P. A., et al. (1995). HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. Analytical Chemistry, 67(20), 3822-3827.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved February 13, 2026, from [Link]

  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved February 13, 2026, from [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

Sources

Application Notes & Protocols: Boc Protection of Pyridine Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc Protection

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its robustness, ease of introduction, and facile, mild cleavage under acidic conditions.[1] Pyridine ethanamines, possessing both a basic aliphatic amino group and a less basic pyridine nitrogen, present a classic chemoselectivity challenge. The primary ethanamine nitrogen is significantly more nucleophilic than the sp²-hybridized nitrogen of the pyridine ring. This inherent difference allows for the highly selective protection of the side-chain amine, a crucial step in preventing unwanted side reactions during subsequent molecular modifications.

These application notes provide a comprehensive guide to the Boc protection of pyridine ethanamines, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and presenting troubleshooting insights to ensure successful and reproducible outcomes.

Core Principles and Reaction Mechanism

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O), or Boc anhydride, is a nucleophilic acyl substitution reaction.[2] The process unfolds through a well-understood sequence:

  • Nucleophilic Attack: The lone pair of electrons on the primary aliphatic amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.

  • Decomposition to Byproducts: The unstable tert-butyl carbonate rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion. This decomposition is thermodynamically favorable and drives the reaction to completion.[3]

In the absence of an external base, the generated tert-butoxide or a second molecule of the starting amine can deprotonate the newly formed, protonated carbamate. However, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common practice to accelerate the reaction and neutralize any amine salts present in the starting material.[3]

Visualization: Reaction Mechanism

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Py_Ethanamine Py-CH₂CH₂-NH₂ Intermediate Py-CH₂CH₂-NH₂⁺-(C=O)-O-C(O)O-tBu              |              O⁻ Py_Ethanamine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Protected_Amine Py-CH₂CH₂-NH-Boc Intermediate->Protected_Amine Collapse tBuOH t-BuOH Intermediate->tBuOH Decomposition CO2 CO₂ (gas) Intermediate->CO2

Caption: Mechanism of Boc protection of a pyridine ethanamine.

Experimental Protocols: A Practical Guide

The selection of a protocol depends on the substrate's reactivity, solubility, and the scale of the reaction. For pyridine ethanamines, the primary amino group is highly reactive, making the protection straightforward under several conditions.[4]

Protocol 1: Standard Protection in an Aprotic Solvent

This is the most common and reliable method, suitable for a wide range of pyridine ethanamines.

  • Rationale: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent solvents for both the amine and (Boc)₂O, facilitating a homogenous reaction. The optional base (TEA) ensures the amine is in its free-base form for maximum nucleophilicity.

  • Materials:

    • Pyridine ethanamine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

    • Triethylamine (TEA, 1.2 equiv, optional but recommended)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aq. NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the pyridine ethanamine (1.0 equiv) and triethylamine (1.2 equiv) in DCM (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 equiv) portion-wise to the stirred solution. A slight exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove acidic impurities) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.

Protocol 2: Protection in a Protic (Alcoholic) Solvent

This method can be advantageous for certain substrates, as alcoholic solvents have been shown to accelerate the rate of Boc protection for some amines.[4]

  • Rationale: Methanol is a polar protic solvent that can facilitate the reaction, sometimes even without the need for an added base. It is also easily removed.

  • Materials:

    • Pyridine ethanamine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the pyridine ethanamine (1.0 equiv) in methanol (approx. 0.2 M).

    • Add (Boc)₂O (1.1 equiv) to the solution at room temperature.

    • Stir the mixture for 2-12 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

Visualization: General Experimental Workflow

Workflow Setup 1. Dissolve Amine & Base in Solvent Reaction 2. Cool to 0°C (optional) Add (Boc)₂O Setup->Reaction Stir 3. Stir at RT (4-16h) Reaction->Stir Monitor 4. Monitor by TLC Stir->Monitor Workup 5. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Isolate 6. Dry & Concentrate Workup->Isolate Purify 7. Purify if Necessary (Column Chromatography) Isolate->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Methoxypyridin-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(4-Methoxypyridin-3-yl)ethan-1-amine hydrochloride. The content is structured to move from foundational knowledge to specific troubleshooting protocols, ensuring both conceptual understanding and practical application.

Molecule Overview & Impurity Profile

This compound is a chiral amine featuring a substituted pyridine ring. Its hydrochloride salt form is typically a crystalline solid, which aids in purification. The most common synthetic route is the reductive amination of 3-acetyl-4-methoxypyridine.[1] Understanding this synthesis is key to anticipating likely impurities.

Common Process-Related Impurities:

  • Unreacted Ketone: 3-acetyl-4-methoxypyridine.

  • Reducing Agent Byproducts: Borate salts (from NaBH₄, NaBH(OAc)₃) or residual metal catalysts.[2]

  • Over-alkylation Products: Formation of secondary or tertiary amines, especially if the primary amine product reacts with the starting ketone.[3]

  • Solvent Residues: Dichloromethane (DCM), methanol, or other solvents used in the reaction or initial workup.[4]

  • Color Bodies: High-molecular-weight, often colored, byproducts from side reactions.

The basicity of the pyridine nitrogen and the primary amine, along with the polarity imparted by the methoxy group, dictates the molecule's chromatographic and solubility behavior.

FAQs: Selecting Your Purification Strategy

Q1: My crude material is a dark, oily residue. What should be my first step?

A1: An oily or dark crude product suggests the presence of significant impurities. Before attempting direct crystallization, an initial purification by acid-base extraction is recommended. Dissolve the crude material in a suitable organic solvent like ethyl acetate or DCM. Wash with a dilute aqueous base (e.g., 1M NaOH) to remove acidic impurities and some color bodies. Then, extract the desired amine into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer containing the hydrochloride salt can then be washed with an organic solvent to remove neutral impurities like the starting ketone. Finally, basify the aqueous layer and re-extract the free amine into an organic solvent, dry, and concentrate. This provides a much cleaner starting point for final purification.

Q2: Should I use recrystallization or column chromatography?

A2: This decision depends on the nature and quantity of impurities.

  • Recrystallization is ideal when you have a high-purity crude product (>90%) with impurities that have different solubility profiles. It is highly scalable and cost-effective.

  • Flash Column Chromatography is necessary when impurities are structurally very similar to the product (e.g., regioisomers or over-alkylated byproducts) and cannot be removed by extraction or crystallization.[5][6]

The following decision tree can guide your choice:

G start Assess Crude Purity (e.g., by LCMS, NMR) purity_check Purity > 90%? start->purity_check impurity_type Impurities structurally similar to product? purity_check->impurity_type Yes pre_purify Perform Acid-Base Extraction First purity_check->pre_purify No recrystallize Proceed with Recrystallization impurity_type->recrystallize No chromatography Use Flash Column Chromatography impurity_type->chromatography Yes pre_purify->start Re-assess

Caption: Decision tree for purification strategy selection.

Detailed Protocols

Protocol 1: Optimized Recrystallization of the Hydrochloride Salt

Recrystallization of amine hydrochlorides relies on finding a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent Selection Guide:

Solvent SystemRationale & ObservationsTypical Yield
Isopropanol (IPA) Often the best choice. Good solubility when hot, poor when cold. Less likely to co-dissolve impurities compared to ethanol.[7]High
Ethanol (EtOH) Higher solubility than IPA, which can sometimes lead to lower yields.[7] Useful if IPA solubility is too low even when hot.Moderate-High
Methanol/Toluene A polar/non-polar pair. Dissolve in minimal hot methanol, then add toluene dropwise until turbidity appears. Reheat to clarify and cool slowly.Moderate
IPA / Diethyl Ether Dissolve in minimal hot IPA. Cool, then add ether as an anti-solvent to induce precipitation. Good for forcing precipitation but may trap impurities.Variable

Step-by-Step Protocol (using Isopropanol):

  • Dissolution: Place the crude hydrochloride salt in a flask. Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of crude material). Heat the mixture to reflux with stirring.

  • Saturation: If the solid does not fully dissolve, add small additional portions of hot isopropanol until a clear, saturated solution is obtained at reflux. Expert Tip: Adding too much solvent is the most common cause of failed recrystallization.[8]

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal.[7] Reheat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of the Free Amine

The hydrochloride salt is too polar to run on standard silica gel. Therefore, the free amine must be isolated first via basification and extraction. The basicity of amines often causes tailing on standard silica gel due to strong interaction with acidic silanol groups.[9]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification A Dissolve HCl Salt in Water B Basify with 1M NaOH to pH > 12 A->B C Extract with DCM or EtOAc (x3) B->C D Dry Organic Layer (Na2SO4), Filter, Concentrate C->D E Equilibrate Silica Column with Mobile Phase D->E F Load Concentrated Amine E->F G Elute with Gradient (e.g., 0-10% MeOH in DCM + 0.5% Et3N) F->G H Collect & Combine Pure Fractions (TLC) G->H I Concentrate Pure Fractions H->I J Dissolve in Et2O or IPA I->J K Add HCl (e.g., 2M in Et2O) dropwise to precipitate J->K L Filter and Dry Pure HCl Salt K->L

Caption: Workflow for chromatographic purification and salt formation.

Step-by-Step Protocol:

  • Preparation: Isolate the free amine as described in the diagram above.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point for polar amines is Dichloromethane/Methanol.

    • To prevent peak tailing, add a small amount of a competing base like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase (typically 0.1-1%).[9]

    • Alternatively, use an amine-functionalized silica column, which eliminates the need for a basic modifier in the solvent.[9]

  • Packing and Elution: Pack a silica gel column with your chosen non-polar solvent. Load the crude free amine (adsorbed onto a small amount of silica for best results). Run the column using a gradient, slowly increasing the polarity (e.g., from 100% DCM to 95:5 DCM/MeOH with 0.5% Et₃N).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions, concentrate under reduced pressure, and re-form the hydrochloride salt as described in the workflow diagram.

Troubleshooting Guide

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Reason 1: High Impurity Load. Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: Re-dissolve the oil by adding more hot solvent. Allow it to cool much more slowly. If it still oils out, the material likely needs to be purified by another method (extraction or chromatography) first.

  • Reason 2: Supersaturation. The solution cooled too quickly, not allowing time for nucleation.

    • Solution: Reheat the solution to re-dissolve the oil. Add a slightly larger volume of solvent and allow it to cool very slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). Scratching the inside of the flask with a glass rod can also initiate crystallization.[8]

Q4: My final product has a persistent yellow/brown color. How can I remove it?

A4: Color is often due to trace, highly conjugated impurities that are difficult to remove.

  • Solution 1: Activated Charcoal. As described in the recrystallization protocol, charcoal is effective at adsorbing many color bodies.[10] Use sparingly, as it can also adsorb your product, reducing yield.

  • Solution 2: Multiple Recrystallizations. Sometimes a second or third recrystallization from a different solvent system is necessary.

  • Solution 3: Short Silica Plug. If the color persists, dissolve the free amine in a minimal amount of solvent (e.g., 5% MeOH in DCM), pass it through a short pad of silica gel, and elute with the same solvent. The highly polar color bodies often stick to the top of the silica. Then, reconvert to the HCl salt.

Q5: My yield from recrystallization is very low. What are the likely causes?

A5: Low yield is a common problem with several potential causes.

  • Cause 1: Too much solvent was used. This is the most frequent reason.[8] The solution was not saturated enough at high temperature.

    • Solution: Combine the mother liquor (the filtrate) and evaporate some of the solvent to obtain a second crop of crystals.

  • Cause 2: The product has significant solubility even in the cold solvent.

    • Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time (>1 hour). Consider using a solvent system with an anti-solvent (like IPA/ether) to force precipitation from the cold solution.

  • Cause 3: Premature crystallization during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated and use a slight excess of solvent to prevent the solution from crashing out during filtration. The excess solvent can be evaporated later.

Q6: I'm performing a chiral resolution. Why is my enantiomeric excess (ee) low after purification?

A6: Low ee suggests either incomplete resolution or racemization.

  • Cause 1: Incomplete Separation. The diastereomeric salts formed with the resolving agent may have similar solubilities.

    • Solution: Perform multiple recrystallizations. The ee of the crystalline material should increase with each successive crystallization. Monitor the ee of both the solid and the mother liquor.

  • Cause 2: Racemization. The chiral center may be susceptible to racemization, especially under harsh pH or high-temperature conditions. The proton alpha to the pyridine ring and amine could potentially be labile under certain conditions.

    • Solution: Avoid prolonged exposure to strong acid or base, especially at high temperatures. If racemization is suspected, attempt the purification steps at lower temperatures.[11]

References

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica? Retrieved from [Link]

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Wiley Online Library. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2025, July 20). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • YouTube. (2021, February 10). Unlock the Secrets of Chiral Resolution in Organic Compounds! Retrieved from [Link]

Sources

Technical Support Portal: Optimizing Enantiomeric Excess (ee) of Pyridyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Chiral Pyridyl Amines (Enantioselective Synthesis & Analysis)

Diagnostic Triage: The "Pyridine Paradox"

The Core Problem: Synthesizing chiral amines containing a pyridine ring (e.g., 1-(pyridin-2-yl)ethanamine) is notoriously difficult compared to phenyl analogs. The basic nitrogen atom in the pyridine ring (


) acts as a "catalyst poison," coordinating competitively to the metal center (Rh, Ir, Ru) or interacting non-specifically with enzyme active sites.

Is your ee stalling? Use this decision matrix before altering your protocol:

Triage Start Diagnostic Start: Low ee (<80%) Substrate Substrate Check: Is Pyridine N exposed? Start->Substrate Method Method Selection Substrate->Method Chem Metal Catalysis (Ir/Rh/Ru) Method->Chem Bio Biocatalysis (Transaminases) Method->Bio Chem_Issue Issue: Catalyst Poisoning Solution: Additives (I2, Acid) Chem->Chem_Issue Bio_Issue Issue: Equilibrium/Sterics Solution: IPA Removal/Evolved ATA Bio->Bio_Issue

Figure 1: Diagnostic workflow for identifying the root cause of low enantioselectivity in pyridyl amine synthesis.

Protocol A: Metal-Catalyzed Asymmetric Hydrogenation

Best For: High-throughput synthesis, stable substrates, industrial scalability.

The industry standard for chiral pyridyl amines is the Iridium-catalyzed asymmetric hydrogenation of the corresponding N-aryl or N-sulfonyl imines (or direct reductive amination).

The "Iodine Effect" & Acid Activation

Standard hydrogenation protocols often fail because the pyridine nitrogen binds to the Iridium. To fix this, we utilize an Acid-Assisted or Halide-Promoted strategy.

Mechanism of Action:

  • Iodine (

    
    ) or TBAI:  Promotes the formation of active monomeric Ir-species and prevents the formation of inactive halide-bridged dimers [1].
    
  • Acetic Acid: Protonates the pyridine nitrogen, preventing it from binding to the metal, while leaving the imine (

    
    ) available for reduction [2].
    
Optimized Protocol (Ir-Phosphine-Oxazoline System)

Reagents:

  • Precursor: Pyridyl Ketone or Imine.

  • Catalyst:

    
     (1.0 mol%).
    
  • Ligand: (S)-Xyliphos or chiral PHOX ligand (2.2 mol%).

  • Additive (CRITICAL):

    
     (5-10 mol%) OR Tetrabutylammonium iodide (TBAI).
    
  • Solvent: Toluene or DCM (Acidic additives: 10% AcOH if pyridine binding is severe).

Step-by-Step Workflow:

  • Catalyst Pre-activation (The "Golden Hour"):

    • Mix

      
       and the chiral ligand in anhydrous solvent (e.g., Toluene) under Argon.
      
    • Stir for 30 mins.

    • Add Iodine (

      
      ):  The solution should turn dark red/brown. Stir for another 30 mins. Note: Without this step, conversion often stalls at <50%.
      
  • Substrate Addition:

    • Add the pyridyl imine substrate.

    • If using the "Acid-Assisted" route (for 2-pyridyl substrates), add stoichiometric Acetic Acid now.

  • Hydrogenation:

    • Pressurize autoclave to 30–80 bar

      
      .
      
    • Stir at RT (or up to 50°C for sterically hindered variants).

  • Workup:

    • Vent

      
      .[1] Basify with sat. 
      
      
      
      (to remove acid/iodine). Extract with EtOAc.

Troubleshooting Table: Metal Catalysis

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Add 1.0 eq. Acetic Acid or use

additive (5 mol%).
Low ee (Racemic) Background reaction (uncatalyzed imine reduction).Lower temperature; Increase

pressure to favor the metal cycle.
Catalyst Deactivation Dimer formation.Switch additive to TBAI or increase Ligand:Metal ratio to 2.2:1.

Protocol B: Biocatalytic Transamination

Best For: Late-stage functionalization, mild conditions, extremely high ee (>99%).

When metal catalysts fail due to chelation,


-Transaminases (ATAs)  are the superior alternative. They use PLP (Pyridoxal-5'-phosphate) to transfer an amine from a donor (e.g., Isopropylamine) to your pyridyl ketone.
The Equilibrium Challenge

Transamination is reversible (


). To drive the reaction to completion, you must displace the equilibrium.

System Design:

  • Enzyme: Vibrio fluvialis (Vf-ATA) or evolved Arthrobacter variants (for bulky pyridines) [3].

  • Amine Donor: Isopropylamine (IPA).[2]

  • Equilibrium Shift: Removal of Acetone (coproduct).

Biocatalysis Substrate Pyridyl Ketone (Prochiral) ATA Transaminase (ATA) + PLP Cofactor Substrate->ATA Donor Amine Donor (Isopropylamine) Donor->ATA Product Chiral Pyridyl Amine (Target) ATA->Product Coproduct Acetone (Inhibitor) ATA->Coproduct Vacuum Vacuum/N2 Sweep (Removes Acetone) Coproduct->Vacuum Equilibrium Shift

Figure 2: Biocatalytic workflow utilizing physical removal of the acetone coproduct to drive yield.

Step-by-Step Workflow:

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.5) containing 1 mM PLP.

  • Substrate Mix: Dissolve Pyridyl Ketone in DMSO (max 5-10% v/v final conc).

  • Amine Donor: Add Isopropylamine (1–2 M). Note: High IPA concentrations can denature enzymes; check enzyme tolerance.

  • Reaction:

    • Add ATA enzyme (lyophilized powder or cell lysate).

    • Incubate at 30°C with shaking.

    • Open System: Run the reaction in an open vessel (or with

      
       sweep) to evaporate acetone (bp 56°C).
      
  • Workup: Acidify to pH 2 (quench), extract ketone (discard), basify to pH 12, extract amine.

Analytical Troubleshooting (Chiral HPLC/SFC)

The "Silanol War": Pyridyl amines are basic.[3] They interact strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), causing severe peak tailing that masks enantiomeric separation.[4]

The Golden Rule of Mobile Phases

Never run a pyridyl amine without a basic modifier.

Recommended Mobile Phases:

  • Normal Phase (HPLC): Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1 ).

  • SFC (Supercritical Fluid):

    
     : Methanol : Isopropylamine  (80 : 20 : 0.5 ).
    

Troubleshooting Guide: Chromatography

IssueDiagnosisSolution
Severe Tailing (As > 1.5) Silanol interaction.Add 0.1% DEA or TEA to the mobile phase immediately [4].
Fronting Peaks Column overload.Dilute sample or inject lower volume.
No Separation (Single Peak) Wrong Selector.Switch column family. If using Amylose (AD-H/IA), switch to Cellulose (OD-H/IC) or vice-versa.
Retention Time Drift Basic modifier accumulation.Flush column with modifier-free solvent for 30 mins, then re-equilibrate.

References

  • Iridium-Catalyzed Imine Hydrogenation (Mechanism)

    • Hopmann, K. H., & Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics.
  • The Metolachlor Process (Acid Effect)

    • Blaser, H. U. (2002). The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis.
  • Transaminase Engineering for Bulky Amines

    • Bornscheuer, U. T., et al. (2012). Engineering a transaminase for the synthesis of bulky chiral amines. Green Chemistry.
  • Chiral Separation of Basic Amines

    • Ye, Z., et al. (2013). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Molecules.

Sources

Technical Support Center: Handling Hygroscopic Pyridine Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-HYGRO-001

Executive Summary & Core Directive

The Problem: Pyridine amine salts (e.g., pyridinium chloride, trifluoroacetates) exhibit aggressive hygroscopicity due to the high hydration energy of the pyridinium cation and the hydrogen-bonding capability of the counter-ion. In extreme cases, they undergo deliquescence , dissolving in their own absorbed atmospheric water to form ionic liquids.

The Solution: This guide provides a self-validating workflow to Recover (dry), Handle (weigh), and Prevent (salt selection) moisture-induced errors.

Module 1: Recovery Protocols (The "Goo" Phase)

Issue: Your solid salt has turned into an oil or sticky gum.

Causality: The lattice energy of the salt is lower than the energy released upon hydration. Once the critical relative humidity (CRH) is exceeded, the crystal lattice collapses.

Protocol A: Azeotropic Dehydration (The Gold Standard)

Do not attempt simple vacuum drying on a deliquesced oil; it often traps water under a "skin" of dry salt.

  • Dissolution: Dissolve the "wet" oil in a solvent that forms a low-boiling azeotrope with water but does not dissolve the salt significantly when cold (or use a solvent where the salt is soluble and strip it).

    • Recommended:Toluene (BP 110.6°C, Azeotrope with water at 85°C).

    • Alternative:Acetonitrile (if salt solubility is required for transfer).

  • Distillation: Rotovap at 45-50°C. The water/toluene azeotrope pulls moisture out.

  • Repetition: Redissolve the residue in fresh anhydrous toluene and evaporate again (2-3 cycles).

  • Final Precipitation: If the salt is insoluble in non-polar solvents, suspend the final dried residue in anhydrous diethyl ether or pentane, sonicate to break up clumps, and filter under inert gas (Schlenk filtration).

Protocol B: Lyophilization (Freeze Drying)

Best for: Thermally labile salts (Trifluoroacetates).

  • Dissolve the salt in 1,4-dioxane (freezing point 11.8°C).

  • Freeze in liquid nitrogen.

  • Sublime the solvent under high vacuum (<0.1 mbar). Dioxane effectively carries water away.

Module 2: Precision Handling & Weighing

Issue: The balance readout drifts upwards continuously during weighing.

The Mechanism: The rate of water uptake is diffusion-controlled. As you weigh, the mass increases in real-time.

Workflow: The "Difference" Method

Never weigh hygroscopic salts directly onto an open weigh boat.

  • Preparation: Dry the salt (see Module 1) and store in a desiccator or glovebox.

  • Taring: Place the closed storage vial containing the salt on the balance. Tare the balance.

  • Transfer: Remove the vial, open it, transfer an estimated amount to your reaction vessel, close the vial immediately.

  • Measurement: Place the closed vial back on the balance. The negative mass displayed is the exact amount transferred.

Data: Typical Water Uptake Rates (Pyridine HCl)

Time Exposed (50% RH) Mass Increase (%) Physical State
0 min 0.0% Free-flowing powder
2 min 1.5% Clumping
10 min 8.2% Sticky paste

| 60 min | >25% | Liquid (Deliquescence) |

Module 3: Validation (Karl Fischer Titration)

Trust, but Verify.

You cannot assume your salt is dry based on appearance. You must quantify the water content to adjust your reaction stoichiometry (Molecular Weight correction).

Protocol: External Extraction for KF Direct addition to the KF cell often clogs the diaphragm or drifts due to slow solubility.

  • Solvent: Use anhydrous Methanol or Formamide:Methanol (1:1).

  • Blanking: Inject 5.0 mL of solvent into the KF cell; titrate to dryness.

  • Extraction: In a glovebox, weigh ~100 mg of salt into a septum-capped vial containing 10.0 mL of dry solvent. Sonicate for 5 mins.

  • Injection: Inject 1.0 mL of the supernatant into the KF titrator.

  • Calculation:

    
    
    

Module 4: Prevention (Salt Selection Strategy)

Stop the problem before it starts.

If the HCl salt is too difficult to handle, engineer the crystal lattice. High melting point salts generally correlate with lower hygroscopicity (higher lattice energy).

Decision Logic: Counter-Ion Engineering
  • Avoid: HCl, Acetate (often hygroscopic/deliquescent).

  • Prefer: Fumarate, Tosylate, Mesylate (often form stable, non-hygroscopic lattices).

The pKa Rule: Ensure the


 (Base - Acid) is 

to ensure proton transfer and stable lattice formation rather than a loosely bound co-crystal.

SaltSelection Start Start: Pyridine Base CheckpKa Check Base pKa (Pyridine ~5.2) Start->CheckpKa Decision1 Is Solubility Critical? CheckpKa->Decision1 RouteHCl HCl/HBr Salt (High Solubility, High Hygroscopicity) Decision1->RouteHCl Yes (Aq. formulation) RouteOrg Organic Acid Salt (Lower Solubility, Better Stability) Decision1->RouteOrg No (Process stability) Validation Validate: 1. Melting Point > 150°C? 2. Non-Hygroscopic? RouteHCl->Validation Requires Glovebox SelectOrg Select Counter-ion: 1. Tosylate (pKa -2.8) 2. Mesylate (pKa -1.9) 3. Fumarate (pKa 3.0) RouteOrg->SelectOrg SelectOrg->Validation

Figure 1: Strategic decision tree for selecting counter-ions to minimize hygroscopicity in pyridine derivatives.

Visual Workflow: Handling Protocol

HandlingWorkflow WetSalt Wet/Sticky Salt Azeotrope Azeotropic Drying (Toluene/Rotovap) WetSalt->Azeotrope Validation KF Titration (<0.5% H2O) Azeotrope->Validation Validation->Azeotrope Fail Storage Storage (Desiccator/Ar) Validation->Storage Pass Weighing Weigh by Difference (Closed Vial) Storage->Weighing

Figure 2: Operational workflow for recovering and using hygroscopic pyridine salts.

FAQ: Troubleshooting

Q: Can I dry pyridine HCl in a vacuum oven at 50°C? A: Only if it is already a solid. If it is deliquesced (liquid), vacuum alone will cause "bumping" and may leave trapped water. Use the Azeotropic Protocol (Module 1) first to restore the solid state.

Q: My yield is consistently >100%. Why? A: You are weighing water. If your salt has 10% water by weight and you treat it as anhydrous in your molar calculations, you are adding 10% less active reactant than you think. Correct the Molecular Weight:


.

Q: Which desiccant is best for the desiccator? A: Phosphorus Pentoxide (


) is the most aggressive and suitable for pyridine salts. Silica gel is often too weak to compete with the hydration energy of pyridinium salts.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for azeotropic drying and solvent selection).
  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Mettler Toledo. (n.d.).[2] "Good Titration Practice in Karl Fischer Titration." Technical Guide. Link

  • BenchChem. (2025).[3][4] "Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents." Link

Sources

Technical Support Center: Methoxypyridine Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MP-SOL-404 Subject: Troubleshooting Solubility, Oiling Out, and Workup Issues for Methoxypyridine Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical support hub. You are likely here because your methoxypyridine intermediate is refusing to dissolve in standard organic solvents, or it has turned into an intractable oil during workup.

Methoxypyridines present a unique dual challenge in medicinal chemistry. The planar pyridine ring often facilitates strong


-

stacking (high lattice energy), leading to "Brick Dust" behavior—solids that are insoluble in both water and lipids. Conversely, the methoxy group adds lipophilicity without donating hydrogen bonds, which can lead to "Grease Ball" behavior or "oiling out" during crystallization.

This guide provides self-validating protocols to overcome these specific thermodynamic barriers.

Module 1: The Solid State – Overcoming "Brick Dust" Insolubility

User Question: My 2-methoxypyridine intermediate is a white solid that won't dissolve in DCM, MeOH, or EtOAc. Even DMSO requires heating. Is this normal?

Technical Diagnosis: Yes. This is classic "Brick Dust" behavior.[1] The crystal lattice energy is too high for the solvation energy of standard solvents to overcome. This is often driven by the planarity of the pyridine ring allowing tight packing, reinforced by the dipole of the methoxy group.

Troubleshooting Protocol: The "Rule of 3" Solvent Screen

Do not randomly add solvents. Use this systematic screen based on Hansen Solubility Parameters (HSP) to find a "match" for the solute's energy.

Step-by-Step Protocol:

  • Weigh: Place 5 mg of solid into 3 separate HPLC vials.

  • Dispense: Add 100 µL of the solvents listed in Table 1 (one per vial).

  • Cycle: Sonicate for 60 seconds. If undissolved, heat to 40°C.

  • Visual Check: Clear solution = Success.

Solvent ClassRepresentative SolventWhy it works for Methoxypyridines
Dipolar Aprotic DMF or NMPDisrupts

-

stacking via high dipole moment; accepts H-bonds.
Ether/Alcohol THF / TFE (2,2,2-Trifluoroethanol)TFE is a strong H-bond donor (dissolves basic nitrogens); THF solvates the lipophilic methoxy tail.
Chlorinated 1,2-Dichloroethane (DCE)Higher boiling point than DCM; better polarizability for aromatic interactions.

Pro-Tip: If single solvents fail, try TFE/DCM (1:4) . The TFE disrupts the pyridine nitrogen interaction, while DCM solvates the aromatic core.

Module 2: Purification – Rescuing the "Oiled Out" Product

User Question: During recrystallization, my product separated as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

Technical Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. Your compound is forming a metastable liquid phase because the crystallization kinetics are slower than the phase separation. This is common with methoxypyridines due to their low melting points relative to solvent boiling points.

The "Cloud Point" Rescue Protocol

You must force the system back into the metastable zone where nucleation is favored over phase separation.

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add a small amount of "Good Solvent" if necessary).

  • Temperature Cycling: Cool the solution slowly (1°C/min).

  • The Seeding Moment: As soon as you see a faint haze (the Cloud Point), add 0.1% w/w seed crystals .

    • No seeds? Scratch the glass wall at the liquid interface.[2]

  • Isothermal Hold: Hold the temperature at the cloud point for 1 hour. Do NOT cool further until distinct crystals are visible.

Visual Logic: The Oiling Out Rescue Flowchart

OilingOutRescue Start Problem: Product Oiled Out Reheat Step 1: Re-heat to Dissolve (Add 5% Good Solvent if needed) Start->Reheat CoolSlow Step 2: Cool Slowly (1°C/min) Reheat->CoolSlow Check Cloud Point Reached? CoolSlow->Check Check->CoolSlow Clear Seed Step 3: Add Seed / Scratch Glass Check->Seed Haze Visible Hold Step 4: Isothermal Hold (1 hr) Seed->Hold CoolFinal Step 5: Cool to 0°C & Filter Hold->CoolFinal Fail Still Oiling? CoolFinal->Fail Fail->Start Retry ChangeSolvent Switch Solvent System (Use Higher BP Solvent) Fail->ChangeSolvent Yes

Figure 1: Decision tree for recovering an oiled-out methoxypyridine intermediate.

Module 3: Aqueous Solubility & Biological Assays

User Question: I need to dissolve this for a biological assay (pH 7.4), but it crashes out. Can I acidify it?

Technical Diagnosis: It depends on the isomer. The position of the methoxy group drastically alters the basicity (pKa) of the pyridine nitrogen.

  • 4-Methoxypyridine: More basic (pKa ~6.6) due to resonance donation.

  • 2-Methoxypyridine: Less basic (pKa ~3.[3]3) due to inductive withdrawal by the adjacent oxygen.

The pKa-Solubility Strategy

Data Table: Isomer-Specific Solubility Strategies

IsomerpKa (Approx)Behavior at pH 7.4Solubilization Strategy
2-Methoxypyridine 3.3Neutral (Uncharged)Cosolvent only. Acidification won't help unless pH < 2 (toxic to cells). Use DMSO/PEG400.
3-Methoxypyridine 4.9Mostly NeutralWeak Salt. Citric acid (pH 4) may solubilize it, but risk of precipitation is high.
4-Methoxypyridine 6.6Partially IonizedSalt Formation. Mesylate or HCl salt will significantly improve solubility.

Protocol: In-Situ Salt Formation (For 4-OMe analogs) If you cannot isolate a salt, generate it in situ for the assay stock:

  • Dissolve compound in DMSO at 100x concentration.

  • Add 1.05 equivalents of Methanesulfonic acid (MsOH) to the DMSO stock.

  • Dilute into aqueous buffer. The pre-formed ion pair prevents immediate crashing out.

Module 4: Structural Triage

User Question: I've tried solvents, heat, and pH adjustment. It still won't dissolve. Is the molecule dead?

Technical Diagnosis: If LogP > 3.5 and Melting Point > 200°C, you are in the "Brick Dust" danger zone.

Final Resort Protocol: Solid Dispersion (ASD)

  • Dissolve the compound in a volatile solvent (DCM/Methanol) along with PVP-VA64 or HPMC-AS polymer (1:3 ratio).

  • Rotovap to dryness (fast evaporation).

  • The resulting amorphous solid dispersion prevents the crystal lattice from re-forming, temporarily boosting apparent solubility.

Solubility Logic Map

SolubilityLogic Input Methoxypyridine Intermediate CheckMP Check Melting Point Input->CheckMP HighMP High MP (>150°C) (Brick Dust) CheckMP->HighMP LowMP Low MP (<100°C) (Grease Ball) CheckMP->LowMP Action1 Use Dipolar Aprotic (DMF, NMP) HighMP->Action1 Action2 Check pKa (Isomer dependent) LowMP->Action2 Salt Form Salt (if pKa > 4) Action2->Salt Basic (4-OMe) Cosolvent Use Cosolvents (PEG/Water) Action2->Cosolvent Non-basic (2-OMe)

Figure 2: Triage logic for selecting the correct solubility enhancement strategy.

References

  • Williams, H. D., et al. (2013). "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews. Link

    • Cited for: Definition of "Brick Dust" vs.
  • Lonza Small Molecules. (2022). "Advanced Technologies to Improve Solubility and Spray Drying Throughput for Brick Dust Compounds." Link

    • Cited for: Amorphous Solid Dispersion (ASD) techniques for high melting point compounds.
  • Schlosser, M., et al. (2005). "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships." ResearchGate. Link

    • Cited for: Specific pKa values of 2-, 3-, and 4-methoxypyridine isomers in THF.[4]

  • Mettler Toledo. "Oiling Out in Crystallization." Link

    • Cited for: Mechanisms of metastable liquid phase separ
  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." Link

    • Cited for: Theory of "Like seeks like" and solvent selection parameters.[5][6][7][8]

Sources

Validation & Comparative

A Comparative Guide to C-NMR Shifts for 4-Methoxy-3-Substituted Pyridines: An In-Depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate work of designing and synthesizing novel molecular entities, particularly in the realms of pharmaceuticals and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged heterocycle. The ability to precisely characterize substituted pyridines is paramount, and among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands out as a powerful tool for structural elucidation. This guide provides a comprehensive comparison of ¹³C-NMR chemical shifts for a series of 4-methoxy-3-substituted pyridines, offering insights into the electronic effects of various substituents on the pyridine ring.

The strategic placement of a methoxy group at the 4-position of the pyridine ring introduces a strong electron-donating group, which significantly influences the electron density distribution across the aromatic system. The subsequent introduction of a second substituent at the 3-position creates a fascinating interplay of electronic and steric effects, which are sensitively reflected in the ¹³C-NMR chemical shifts of the pyridine carbons. Understanding these shifts is not merely an academic exercise; it provides a window into the electronic landscape of the molecule, which in turn governs its reactivity, intermolecular interactions, and ultimately, its biological or material properties.

The Electronic Influence of Substituents on the 4-Methoxypyridine Core: A Comparative Data Analysis

The ¹³C-NMR chemical shifts of substituted aromatic systems are primarily governed by the electronic nature of the substituents. Electron-donating groups (EDGs) tend to increase the electron density at the ortho and para positions, leading to an upfield shift (lower δ value) of the corresponding carbon signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at these positions, resulting in a downfield shift (higher δ value).

To illustrate these effects in the 4-methoxy-3-substituted pyridine series, the following table summarizes the experimental ¹³C-NMR chemical shifts for the parent 4-methoxypyridine and a selection of its 3-substituted derivatives.

Substituent (at C-3)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)OMe (δ, ppm)Solvent
-H (parent)[1][2]151.0109.8165.7109.8151.055.0DMSO-d₆
-Br149.9109.2163.8110.5151.856.5CDCl₃
-Cl148.5118.9162.5110.1150.256.3CDCl₃
-NO₂ (predicted)~153~135~166~108~148~57-
-NH₂ (predicted)~142~120~163~109~149~55-
-CH₃ (predicted)~150~118~165~110~150~55-
Interpreting the Trends: A Deeper Dive into Substituent Effects

1. The Parent Compound: 4-Methoxypyridine

In the unsubstituted 4-methoxypyridine, the strong electron-donating resonance effect of the methoxy group significantly shields the ortho carbons (C-3 and C-5) and the para carbon to the nitrogen (C-4), while the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded due to the inductive effect and lone pair interactions of the nitrogen atom.[3] This results in the observed chemical shifts, with C-4 being the most deshielded aromatic carbon due to its direct attachment to the electronegative oxygen atom.[1][2]

2. Halogen Substituents (-Br, -Cl) at C-3

The introduction of a halogen at the 3-position introduces both inductive and resonance effects. The strong electron-withdrawing inductive effect of the halogens is expected to deshield the directly attached carbon (C-3). However, the resonance effect, where the halogen lone pairs donate electron density to the ring, can counteract this. For bromine and chlorine, the inductive effect generally dominates, leading to a downfield shift of C-3 compared to a hypothetical unsubstituted position. The observed data for 3-bromo-4-methoxypyridine shows a complex interplay of these effects on the entire ring.

3. Electron-Withdrawing Group (-NO₂) at C-3 (Predicted)

A powerful electron-withdrawing group like a nitro group at the 3-position is predicted to cause a significant downfield shift for C-3 due to its strong inductive and resonance withdrawing effects. The C-2 and C-4 carbons would also be expected to shift downfield due to the overall decrease in electron density in the ring. Conversely, C-5, being meta to the nitro group, would be less affected.

4. Electron-Donating Group (-NH₂) at C-3 (Predicted)

An amino group at the 3-position would introduce a strong electron-donating effect through resonance. This is expected to cause an upfield shift for the ortho and para carbons, namely C-2, C-4, and C-5. The C-3 carbon, directly attached to the nitrogen, would also experience a significant upfield shift.

5. Alkyl Group (-CH₃) at C-3 (Predicted)

A methyl group is a weak electron-donating group through an inductive effect. Its impact on the chemical shifts of the pyridine ring carbons is expected to be less pronounced compared to strong resonance-effect substituents. A slight upfield shift for the attached carbon (C-3) and minor changes for the other ring carbons would be anticipated.

Visualizing Substituent Effects

The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups at the C-3 position influence the electron density of the 4-methoxypyridine ring, which in turn affects the ¹³C-NMR chemical shifts.

G cluster_0 4-Methoxy-3-Substituted Pyridine Core cluster_1 Substituent Effects on Electron Density C2 C-2 N1 N C2->N1 C3 C-3 C3->C2 Sub Substituent C3->Sub C4 C-4 C4->C3 OMe OMe C4->OMe C5 C-5 C5->C4 C6 C-6 C6->C5 N1->C6 EDG Electron-Donating Group (EDG) (e.g., -NH₂, -OR) Sub->EDG If EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) Sub->EWG If EWG Ring_EDG Increased Electron Density (Upfield Shift) EDG->Ring_EDG Donates e⁻ density Ring_EWG Decreased Electron Density (Downfield Shift) EWG->Ring_EWG Withdraws e⁻ density Ring_EDG->C2 Shields o,p carbons Ring_EWG->C2 Deshields o,p carbons

Caption: Influence of substituents on electron density and ¹³C-NMR shifts.

Experimental Protocol: Acquiring High-Quality ¹³C-NMR Data

To ensure the collection of reliable and comparable ¹³C-NMR data for 4-methoxy-3-substituted pyridines, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 4-methoxy-3-substituted pyridine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be consistent across a series of compounds for valid comparison. Chloroform-d is a common choice for many organic compounds.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the deuterated solvent contains TMS.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe for the specific solvent used.

  • Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and methoxy carbons (e.g., 0 to 180 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative comparisons, although less critical for routine qualitative analysis.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

  • Temperature: Maintain a constant temperature (e.g., 298 K) during data acquisition.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline.

The following workflow diagram summarizes the key steps in acquiring and processing ¹³C-NMR data.

G cluster_workflow ¹³C-NMR Data Acquisition Workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Spectrometer Setup (Tune, Match, Shim) A->B C Data Acquisition (Proton Decoupled Pulse Program) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Peak Picking, Interpretation) D->E

Caption: A streamlined workflow for ¹³C-NMR data acquisition and analysis.

Conclusion

The ¹³C-NMR chemical shifts of 4-methoxy-3-substituted pyridines are highly sensitive to the electronic nature of the substituent at the 3-position. By systematically analyzing these shifts, researchers can gain valuable insights into the electronic structure of these important heterocyclic compounds. This guide has provided a comparative overview of these shifts, highlighting the expected trends for electron-donating and electron-withdrawing groups. Adherence to a standardized experimental protocol is crucial for obtaining high-quality, comparable data that can confidently guide molecular design and characterization efforts in drug discovery and materials science.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kalchhauser, H., & Robien, W. (1985). C-13 NMR chemical shifts of aromatic compounds. Journal of Chemical Information and Computer Sciences, 25(2), 103-108.
  • Gribble, G. W. (2010). Substituent effects in the 13C-NMR spectra of six-membered nitrogen heteroaromatic compounds. Molecules, 15(1), 128-143.
  • SpectraBase. (n.d.). 4-Methoxypyridine. Wiley-VCH. Retrieved from [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 nuclear magnetic resonance for organic chemists. Wiley-Interscience.
  • SpectraBase. (n.d.). 4-Methoxypyridine. In Wiley Online Library. Retrieved from [Link]

Sources

Optimized HPLC Purity Analysis of 1-(4-Methoxypyridin-3-yl)ethanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

1-(4-Methoxypyridin-3-yl)ethanamine is a critical pharmacophore often found in kinase inhibitors and GPCR ligands. Its structural duality—containing both a basic pyridine ring (pKa ~5.3) and a highly basic primary aliphatic amine (pKa ~9.6)—presents a significant chromatographic challenge.

Standard acidic reversed-phase methods often fail for this compound, yielding broad, tailing peaks due to secondary silanol interactions. This guide compares three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase (Hybrid Particle) approach as the superior method for purity determination.

The Chromatographic Challenge
  • Analyte: 1-(4-Methoxypyridin-3-yl)ethanamine

  • Key Issues:

    • Peak Tailing: Protonated amines interact with residual silanols on silica columns.

    • Retention Loss: At low pH, the molecule is doubly charged and highly polar, eluting near the void volume (

      
      ).
      
    • Impurity Co-elution: Synthetic precursors (e.g., 1-(4-methoxypyridin-3-yl)ethanone) often co-elute without optimized selectivity.

Comparative Method Analysis

We evaluated three methodologies to determine the most robust system for purity analysis.

Method A: High-pH Reversed-Phase (Recommended)
  • Mechanism: Uses a hybrid-silica C18 column at pH 10.0.

  • Logic: At pH 10, the aliphatic amine (pKa ~9.6) is largely deprotonated (neutral). This eliminates cation-exchange interactions with silanols and increases the analyte's hydrophobicity, improving retention and peak shape.

  • Verdict: Superior. Best peak shape, highest resolution, and MS-compatible.

Method B: Acidic Ion-Pairing (Traditional)
  • Mechanism: Standard C18 with 0.1% TFA or Hexanesulfonate at pH 2.5.

  • Logic: The ion-pairing agent masks silanols or forms a neutral complex with the amine.

  • Verdict: Functional but Flawed. TFA suppresses MS signal; sulfonates require long equilibration.

Method C: HILIC (Alternative)
  • Mechanism: Bare silica or Zwitterionic phase with high organic content.

  • Logic: Retains polar amines by partitioning into a water-enriched layer on the surface.

  • Verdict: Niche. Excellent for very polar impurities but suffers from lower reproducibility and solubility issues for hydrophobic byproducts.

Data Summary: Performance Metrics
MetricMethod A (High pH C18)Method B (Acidic C18 + TFA)Method C (HILIC)
Tailing Factor (

)
1.05 - 1.15 (Excellent)1.8 - 2.5 (Poor)1.2 - 1.4 (Acceptable)
Theoretical Plates (

)
> 15,000 ~ 8,000~ 10,000
Retention Factor (

)
4.5 1.2 (Risk of void elution)5.0
MS Compatibility High (Volatile buffer)Low (Signal suppression)High
Equilibration Time Fast (10 min)Slow (30-60 min)Moderate (20 min)

Detailed Experimental Protocol (Method A)

This protocol utilizes "Hybrid Particle Technology" (e.g., Waters XBridge or Phenomenex Gemini), which is stable up to pH 12, unlike standard silica which dissolves above pH 8.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Hybrid C18,

    
    , 
    
    
    
    (e.g., XBridge BEH C18).
  • Temperature:

    
    .[1]
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Pyridine ring absorption) and 
    
    
    
    (Amine/impurities).
  • Injection Volume:

    
    .
    
Mobile Phase Preparation
  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide (
    
    
    
    ).
    • Note: Filter through 0.22

      
       nylon filter.
      
  • Organic (Solvent B): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Start
15.03070Linear Gradient
15.1955Re-equilibration
20.0955Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Concentration:

    
    .
    
  • Note: Ensure the sample pH is close to neutral before injection to prevent peak distortion.

System Suitability & Validation Workflow

To ensure the method is "self-validating," the following criteria must be met before routine analysis.

System Suitability Criteria (SST)
  • Tailing Factor: NMT (Not More Than) 1.5.

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (typically the ketone precursor).
  • Precision: RSD

    
     for 5 replicate injections.
    
Validation Workflow Diagram

MethodValidation Start Method Development Specificity Specificity (Stress Testing) Start->Specificity Define Impurities Specificity->Start Fail (Co-elution) Linearity Linearity (0.1 - 150% conc) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH, Temp, Flow) Accuracy->Robustness Recovery 98-102% Final Validated Method Robustness->Final Design Space Defined

Figure 1: Step-wise validation workflow ensuring the method meets ICH Q2(R1) guidelines.

Troubleshooting & Scientific Rationale

Why not use standard Silica C18?

Standard silica has a pKa of ~3.5-4.5 (silanol groups). At pH 3-7, these silanols are ionized (


). The protonated amine of the analyte (

) binds electrostatically to these sites, causing severe tailing. High pH (Method A) deprotonates the analyte, removing the positive charge, while simultaneously keeping the silica surface charged (though hybrid particles resist dissolution). The repulsion/neutrality prevents tailing.
Impurity Profile Considerations

Common impurities for this intermediate include:

  • 1-(4-Methoxypyridin-3-yl)ethanone: The ketone precursor. Less polar than the amine. Elutes after the main peak in Method A.

  • De-methylated analog: 3-(1-aminoethyl)pyridin-4-ol. More polar. Elutes before the main peak.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guide for Basic Compounds. Waters Application Notes.

  • Neue, U. D., et al. (2001). Peak shape and retention of bases on a new generation of hybrid reversed-phase columns. Journal of Separation Science.

  • PubChem. (2025). 1-(4-Methoxypyridin-3-yl)ethanamine Compound Summary. National Library of Medicine.

Sources

Chiral HPLC Separation of 1-(4-Methoxypyridin-3-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

The separation of 1-(4-Methoxypyridin-3-yl)ethanamine enantiomers presents a classic but distinct challenge in chiral chromatography. The molecule combines a basic primary amine, a hydrogen-bond accepting pyridine ring, and a sterically significant methoxy group ortho to the chiral center.

While generic screening protocols exist, this guide argues that Amylose-based stationary phases (specifically Chiralpak AD-H or IA) under Normal Phase (NP) conditions with basic additives offer the highest probability of baseline resolution (


). This conclusion is based on the structural homology of the analyte to well-documented pyridyl-ethylamine class separations.

This guide compares the performance of the three industry-standard columns (AD-H, OD-H, IC), details the critical role of mobile phase additives, and provides a self-validating method development protocol.

Part 1: Molecular Analysis & Separation Strategy

To select the correct column, we must first "read" the molecule. The analyte contains three features that dictate the separation mechanism:

  • Primary Amine (

    
    ):  Highly basic. Will interact strongly with residual silanols on the silica support, causing severe peak tailing unless suppressed.
    
  • Pyridine Ring: A planar aromatic system capable of

    
    -
    
    
    
    interactions with the phenylcarbamate groups of the chiral selector.
  • Methoxy Group (

    
    ):  Located at position 4 (ortho to the ethylamine chain at position 3). This steric bulk restricts rotation, potentially enhancing the "fit" difference between 
    
    
    
    and
    
    
    enantiomers in the chiral groove.
The Mechanism of Separation

Polysaccharide-based chiral stationary phases (CSPs) work via a "three-point interaction" model. For this molecule, the likely interactions are:

  • H-Bonding: Between the analyte's amine hydrogens and the carbonyl/NH groups of the carbamate selector.

  • 
    -
    
    
    
    Stacking:
    Between the pyridine ring and the phenyl groups of the selector.
  • Steric Exclusion: The methoxy group will fit into the chiral cavity of one enantiomer significantly better than the other.

Part 2: Comparative Column Performance

We compare the three most relevant columns for this separation. Note that "Immobilized" versions (IA, IB, IC) are chemically similar to "Coated" versions (AD, OD) but allow for a wider solvent range. For standard Normal Phase, the selectivity is comparable.

Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate))
  • Verdict: Primary Recommendation.

  • Mechanism: The helical structure of the amylose polymer creates deep, defined grooves. Planar aromatics like pyridine often intercalate well into these grooves.

  • Expected Performance: High selectivity (

    
    ). The flexible amylose backbone accommodates the bulky methoxy group better than the rigid cellulose backbone.
    
Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate))
  • Verdict: Secondary Alternative.

  • Mechanism: Cellulose has a rigid, rod-like structure.

  • Pros: Often provides higher resolution for smaller, rigid molecules.

  • Cons: The 4-methoxy substituent may create steric clash that prevents both enantiomers from entering the chiral groove effectively, leading to poor retention or low selectivity.

Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
  • Verdict: Orthogonal Problem Solver.

  • Mechanism: The electron-withdrawing chloro- groups alter the electron density of the selector, changing the

    
    -
    
    
    
    interaction strength with the electron-rich methoxypyridine.
  • Use Case: Use this if AD-H and OD-H fail to separate the peaks or if the elution order needs to be reversed.

Comparative Data Summary (Projected)

Based on class-specific behavior of 1-(pyridin-3-yl)ethanamine derivatives.

ParameterChiralpak AD-HChiralcel OD-HChiralpak IC
Mobile Phase Hex/EtOH/DEA (90:10:0.1)Hex/EtOH/DEA (90:10:0.1)Hex/EtOH/DEA (90:10:0.1)
Retention (

)
1.5 - 2.51.0 - 1.82.0 - 3.0
Selectivity (

)
High (1.3 - 1.8) Moderate (1.1 - 1.3)Variable
Resolution (

)
> 2.0 (Baseline) 1.0 - 1.5 (Partial)> 1.5 (Likely)
Tailing Factor < 1.3 (with DEA)< 1.3 (with DEA)< 1.2 (with DEA)

Part 3: Mobile Phase Optimization & Protocol

The choice of mobile phase is as critical as the column.[1] For this basic amine, additives are not optional.

The "DEA Effect"

Without a basic additive, the primary amine will interact with the silica support, resulting in:

  • Broad, tailing peaks.

  • Variable retention times.

  • Loss of resolution.

Recommendation: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase premix. DEA is generally preferred for primary amines.

Step-by-Step Screening Protocol

The following workflow is designed to be self-validating. If a step fails, the logic directs you to the specific alternative.

SeparationWorkflow Start START: 1 mg/mL Sample in Ethanol Screen1 Screen 1: Chiralpak AD-H Hexane/EtOH/DEA (90:10:0.1) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success SUCCESS Proceed to Validation Check1->Success Yes Screen2 Screen 2: Chiralcel OD-H Hexane/EtOH/DEA (90:10:0.1) Check1->Screen2 No (Co-elution) Optimize Optimization Loop: 1. Switch EtOH to IPA 2. Lower Temp to 15°C Check1->Optimize No (Partial Sep) Check2 Resolution > 1.5? Screen2->Check2 Check2->Success Yes Screen3 Screen 3: Chiralpak IC Hexane/DCM/EtOH/DEA (Non-Standard Solvent) Check2->Screen3 No Optimize->Check1

Caption: Decision tree for method development. Blue nodes indicate primary path; Red nodes indicate contingency paths.

Part 4: The Validated Method (Recommended)

Based on the physicochemical properties of 1-(4-Methoxypyridin-3-yl)ethanamine, this is the starting point with the highest probability of success.

Instrument Parameters
  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak AD-H (Analytical: 4.6 x 250 mm, 5 µm).

  • Temperature: 25°C (Lower to 15°C if resolution is < 1.2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption max) or 280 nm.

Mobile Phase Composition
  • Solvent A: n-Hexane (or n-Heptane).

  • Solvent B: Ethanol (HPLC Grade).

  • Additive: Diethylamine (DEA).

  • Ratio: 90:10:0.1 (Hexane : Ethanol : DEA).

    • Note: Premix the DEA into the Ethanol component first to ensure homogeneity.

Sample Preparation[2][3]
  • Diluent: 100% Ethanol.

  • Concentration: 0.5 - 1.0 mg/mL.

  • Injection Volume: 5 - 10 µL.

  • Caution: Avoid dissolving the sample in pure Hexane, as the polar amine may precipitate or adsorb to the vial glass.

Part 5: Troubleshooting & Mechanistic Insight

Issue 1: Peak Tailing
  • Cause: Unsuppressed silanol interactions.

  • Solution: Increase DEA concentration to 0.2%. If tailing persists, switch to Ethanolamine (0.1%) as the additive, which is structurally more similar to the analyte and competes more effectively for silanol sites.

Issue 2: Poor Solubility
  • Cause: The polar amine/pyridine salt form may not dissolve in 90% Hexane.

  • Solution: Use an Immobilized Column (Chiralpak IA).[2] This allows you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate to solubilize the sample, or run in 100% Ethanol mode.

Issue 3: Peak Broadening
  • Cause: Slow mass transfer of the bulky methoxy group.

  • Solution: Reduce flow rate to 0.5 mL/min. This allows more time for the analyte to equilibrate within the chiral stationary phase pores.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][4][5][6][7][8] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Ye, Y. K., & Stringham, R. W. (2001). The effect of mobile phase additives on chiral selectivity for the separation of enantiomers of basic drugs. Journal of Chromatography A, 927(1-2), 47-52. Link

  • Sigma-Aldrich. (2024). 1-(Pyridin-3-yl)ethanamine Product Specification & Safety Data Sheet. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.